5-Methylimidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMYPDRRLSNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239375 | |
| Record name | 5-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-69-7 | |
| Record name | 5-Methylimidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 933-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Methylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-Methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs and biologically active molecules. This document details a reliable synthetic protocol and thorough characterization data for the 5-methyl derivative, alongside an exploration of its potential biological significance.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, anticancer, and hypnotic properties. The rigid, planar structure of the imidazo[1,2-a]pyridine core allows for specific interactions with various biological targets. The 5-methyl substitution on this scaffold can influence its pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for further investigation and as a building block in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the condensation reaction of 2-amino-6-methylpyridine with chloroacetaldehyde. This method provides a direct and high-yielding route to the desired product.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below.
Materials:
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2-amino-6-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 g, 9.25 mmol) in 20 mL of dichloromethane, add sodium bicarbonate (1.55 g, 18.5 mmol).
-
To this stirred suspension, add chloroacetaldehyde (50% aqueous solution, 1.45 g, 9.25 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove solid residues.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Synthesis Workflow
Spectroscopic Profile of 5-Methylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for 5-Methylimidazo[1,2-a]pyridine. This data is aggregated from analyses of similar imidazo[1,2-a]pyridine derivatives and predictive models.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.5 - 7.7 | d | H-8 |
| ~ 7.2 - 7.4 | d | H-2 |
| ~ 7.0 - 7.2 | t | H-7 |
| ~ 6.6 - 6.8 | t | H-6 |
| ~ 2.4 - 2.6 | s | CH₃ (at C-5) |
| ~ 7.5 | s | H-3 |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-8a |
| ~ 140 | C-2 |
| ~ 125 | C-7 |
| ~ 123 | C-5 |
| ~ 117 | C-3 |
| ~ 112 | C-6 |
| ~ 18 | CH₃ |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1630 - 1600 | Strong | C=N stretch |
| 1550 - 1450 | Medium-Strong | C=C aromatic ring stretch |
| 1400 - 1350 | Medium | C-H bend (CH₃) |
| 800 - 700 | Strong | C-H out-of-plane bend |
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 117 | [M - CH₃]⁺ (Loss of a methyl group) |
| 105 | [M - HCN]⁺ |
| 78 | Pyridine fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation of 6-methyl-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent. A representative procedure is as follows:
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.2 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
A sample of this compound (~5-10 mg) is dissolved in a suitable deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.
-
Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Electron Ionization (EI) is a common ionization method for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) can also be used, particularly for LC-MS.
-
The sample is introduced into the ion source, where it is vaporized and ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Information derived from different spectroscopic techniques for this compound.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Methylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Among these, 5-Methylimidazo[1,2-a]pyridine derivatives have garnered significant interest due to their potent and diverse biological effects, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, kinase inhibitory, and antitubercular properties. The information is presented with structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development efforts.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6][7][8] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | N/A | HepG2 (Liver Carcinoma) | N/A (showed DNA synthesis inhibition) | [5] |
| 6i | N/A | HepG2 (Liver Carcinoma) | N/A (showed DNA synthesis inhibition) | [5] |
| 12 | Thiazole derivative | A375 (Melanoma) | 0.14 | [9] |
| 12 | Thiazole derivative | HeLa (Cervical Cancer) | 0.21 | [9] |
| 22e | N/A | EBC-1 (Lung Cancer) | 0.045 | [10] |
| 5d | 2,4-dichlorophenyl at position 2 | N/A | 0.13 (DPP-4 inhibition) | [11] |
| 12b | N/A | Hep-2 (Laryngeal Carcinoma) | 11 | [6] |
| 12b | N/A | HepG2 (Liver Carcinoma) | 13 | [6] |
| 12b | N/A | MCF-7 (Breast Carcinoma) | 11 | [6] |
| 12b | N/A | A375 (Melanoma) | 11 | [6] |
| Compound 6 | N/A | A375 (Melanoma) | 9.7 - 44.6 (range for compounds 5-7) | [7] |
| Compound 6 | N/A | WM115 (Melanoma) | 9.7 - 44.6 (range for compounds 5-7) | [7] |
| Compound 6 | N/A | HeLa (Cervical Cancer) | 9.7 - 44.6 (range for compounds 5-7) | [7] |
| HB9 | Hybrid with amine/aniline/acid hydrazide | A549 (Lung Cancer) | 50.56 | [8] |
| HB10 | Hybrid with amine/aniline/acid hydrazide | HepG2 (Liver Carcinoma) | 51.52 | [8] |
| Compound 9d | 1,2,3-triazole derivative | HeLa (Cervical Cancer) | 10.89 | [2] |
| Compound 9d | 1,2,3-triazole derivative | MCF-7 (Breast Carcinoma) | 2.35 | [2] |
| Compound with 3-methoxyphenyl moiety | 1,2,3-triazole derivative | MCF-7 (Breast Carcinoma) | 2.55 | [12] |
| Compound with 3-methoxyphenyl moiety | 1,2,3-triazole derivative | HeLa (Cervical Cancer) | 3.89 | [12] |
| 16h | Urea derivative | HeLa (Cervical Cancer) | 11.26 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition
A significant mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit various protein kinases that are often dysregulated in cancer.[9][10][14][15][16] These compounds have shown potent inhibitory activity against key kinases in oncogenic signaling pathways.
Quantitative Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 2a | PI3K p110α | 670 | [9] |
| 2g | PI3K p110α | 1.8 | [9] |
| 12 | PI3K p110α | 2.8 | [9] |
| 22e | c-Met | 3.9 | [10] |
| 15a | PI3K/mTOR | N/A (potent dual inhibitor) | [14] |
| Unnamed | PI3Kα | 2 | [7] |
Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway.[7][9][14]
Experimental Protocol: Kinase Inhibition Assay (Scintillation Proximity Assay)
A scintillation proximity assay (SPA) is a common method for measuring kinase activity and screening for inhibitors.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase (e.g., PI3K p110α), a substrate (e.g., a biotinylated peptide), and [γ-³³P]ATP in a suitable buffer.
-
Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by adding a solution containing unlabeled ATP and EDTA.
-
SPA Bead Addition: Streptavidin-coated SPA beads are added to the wells. The biotinylated substrate binds to the beads.
-
Signal Detection: If the substrate has been phosphorylated by the kinase, the radiolabeled phosphate group is brought into close proximity to the scintillant in the SPA beads, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb).[17][18]
Quantitative Antitubercular Activity Data
| Compound ID | Target | Activity | Reference |
| 29 | Mtb Pantothenate Synthetase (PS) | MIC90 = 4.53 µM | [17] |
| 4 | N/A | MIC90 ≤ 0.006 µM against Mtb | [17] |
| 4 | N/A | MIC90 range: ≤0.03–0.8 µM against MDR and XDR Mtb strains | [17] |
| 6 | QcrB | MIC90 = 0.004 µM against replicating Mtb | [17] |
| 23 (R = 4-Br) | N/A | MIC90 = 0.069–0.174 µM against DS Mtb | [17] |
Mechanism of Action: Inhibition of Mtb Pantothenate Synthetase
Some 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives have been identified as inhibitors of Mtb pantothenate synthetase (PS).[17] This enzyme is essential for the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A, which is vital for bacterial metabolism.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.
Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis is cultured in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Preparation: The this compound derivatives are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue reagent is added to each well.
-
Re-incubation: The plates are incubated for another 24 hours.
-
Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Other Biological Activities
Beyond the major areas highlighted, this compound derivatives have been investigated for a range of other biological activities, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Some derivatives have been identified as potent and selective DPP-4 inhibitors, suggesting their potential for the treatment of type 2 diabetes.[11]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase Inhibition: A series of these compounds have been discovered as inhibitors of IGF-1R kinase, another important target in cancer therapy.[15]
-
Antibacterial Activity: Certain azo-based imidazo[1,2-a]pyridine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[19]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate potent anticancer, kinase inhibitory, and antitubercular activities, among others. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers and drug development professionals. Further optimization of these derivatives, guided by structure-activity relationship studies and in vivo evaluations, holds significant promise for the development of novel and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Methylimidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
The 5-methylimidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a diverse range of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of this compound derivatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Synthesis of the this compound Scaffold
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the Tschitschibabin reaction, a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. For the synthesis of 5-methyl-substituted derivatives, the corresponding 6-methyl-2-aminopyridine is utilized as the starting material.
A general synthetic workflow for the preparation and subsequent screening of a library of this compound derivatives is depicted below. This process begins with the selection of appropriate starting materials and proceeds through synthesis, purification, characterization, and biological evaluation.
Pharmacological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, and neuroprotective effects. The following tables summarize the quantitative data for representative compounds in these therapeutic areas.
Anticancer Activity
The anticancer properties of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)-3-amino-5-methyl | A375P (Melanoma) | <0.06 | [1] |
| 2 | 2-(4-chlorophenyl)-3-amino-5-methyl | A375P (Melanoma) | <0.06 | [1] |
| 3 | 2-phenyl-3-amino-5-methyl | A375P (Melanoma) | <0.06 | [1] |
| 4 | N-cyclohexyl-5-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | Various | 0.16 (intact cells) | [2] |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. This compound derivatives have shown promising activity against this pathogen.
| Compound ID | Substitution Pattern | M. tuberculosis Strain | MIC (µM) | Reference |
| 5 | 2,5-dimethyl-3-(N-(4-fluorobenzyl)carboxamide) | H37Rv | ≤0.006 | [3] |
| 6 | 2,5-dimethyl-3-(N-(4-chlorobenzyl)carboxamide) | H37Rv | ≤0.006 | [3] |
| 7 | 2,5-dimethyl-3-(N-(4-bromobenzyl)carboxamide) | H37Rv | ≤0.006 | [3] |
| 8 | 2,5-dimethyl-3-(N-(4-(trifluoromethoxy)benzyl)carboxamide) | H37Rv | ≤1 | [3] |
Key Signaling Pathways
The PI3K/Akt/mTOR Signaling Pathway
A significant number of this compound derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] The diagram below illustrates the key components of this pathway and indicates the points of inhibition by targeted therapies.
Experimental Protocols
General Procedure for the Synthesis of 5-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the Tschitschibabin reaction for the synthesis of a 5-methyl-2-phenylimidazo[1,2-a]pyridine derivative.
Materials:
-
6-methyl-2-aminopyridine
-
2-bromoacetophenone (or other substituted phenacyl bromides)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-methyl-2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-methyl-2-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: In a 96-well plate, prepare serial dilutions of the test compounds in 100 µL of 7H9 broth.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of this compound-based drugs.
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis has been a subject of extensive research for over a century, evolving from classical condensation reactions to sophisticated multi-component and transition-metal-catalyzed methodologies. This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridine synthesis, detailing key experimental protocols and quantitative data to aid researchers in this important field.
Early Discoveries: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines began with foundational condensation reactions that remain relevant today. These early methods laid the groundwork for the development of more complex and efficient synthetic strategies.
The Tschitschibabin Reaction: A Cornerstone Condensation
One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. While originally known for the synthesis of pyridines, the principles of this reaction were extended to the formation of the fused imidazo[1,2-a]pyridine system. In this context, the reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is valued for its simplicity and the directness with which it assembles the bicyclic core.
A common modern adaptation involves the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from a 2-aminopyridine and an acetophenone in the presence of a brominating agent, which generates the α-bromoacetophenone in situ.[1][2]
The Ortoleva-King Reaction: An Alternative Pathway
The Ortoleva-King reaction provides an alternative classical route to imidazo[1,2-a]pyridines. This method involves the reaction of a pyridine with an active methylene compound in the presence of iodine. The reaction proceeds through the formation of a pyridinium salt, which then undergoes cyclization. A notable one-pot procedure for this reaction has been developed, offering a convenient synthesis of a variety of imidazo[1,2-a]pyridine derivatives.[3][4][5]
The Advent of Multi-Component Reactions: Efficiency and Diversity
Multi-component reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single step, thereby increasing efficiency and molecular diversity. Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyridines.
The Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The GBB reaction is highly versatile and has been adapted for industrial-scale synthesis, demonstrating its robustness and utility.[6][7]
The Ugi Reaction
The Ugi reaction is another significant multi-component reaction that has been employed for the synthesis of imidazo[1,2-a]pyridine derivatives. This four-component reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. In the context of imidazo[1,2-a]pyridine synthesis, variations of the Ugi reaction have been developed to incorporate the 2-aminopyridine scaffold and generate diverse libraries of compounds.[8]
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of imidazo[1,2-a]pyridines often focus on improving efficiency, sustainability, and functional group tolerance through the use of transition-metal catalysis and novel reaction conditions. These methods have expanded the accessible chemical space of imidazo[1,2-a]pyridine derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic methods described, providing a comparative overview of their efficiencies under various conditions.
Table 1: Tschitschibabin-Type Synthesis of 2-Phenylimidazo[1,2-a]pyridines [9]
| Entry | R1 | R2 | R3 | Product | Yield (%) |
| 1 | H | H | H | 3a | 82 |
| 2 | H | p-Me | H | 3b | 77 |
| 3 | H | p-MeO | H | 3c | 75 |
| 4 | H | p-F | H | 3d | 89 |
| 5 | H | p-Cl | H | 3e | 86 |
| 6 | H | 2,4-diCl | H | 3f | 72 |
| 7 | H | p-Br | H | 3g | 87 |
Table 2: Ortoleva-King One-Pot Synthesis of Imidazo[1,2-a]pyridines [4][5]
| Entry | Reactants | Conditions | Yield (%) |
| 1 | 2-Aminopyridine, Acetophenone | Neat, 2.3 equiv. 2-aminopyridine, 1.20 equiv. I₂, 4 h, 110 °C; then NaOH(aq), 1 h, 100 °C | 40-60 |
Table 3: Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines [7]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 5a | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5b | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 5c | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5d | 80 |
Table 4: Ugi Reaction for the Synthesis of Imidazo[1,2-a]pyridine-containing Peptidomimetics [8]
| Entry | Isocyanide | Heterocyclic Acid | Aldehyde | Amine | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | 4a | Benzaldehyde | Benzylamine | 7a | 65 |
| 2 | tert-Butyl isocyanide | 4a | 4-Chlorobenzaldehyde | Benzylamine | 7b | 72 |
| 3 | tert-Butyl isocyanide | 4b | Benzaldehyde | Benzylamine | 7k | 58 |
| 4 | Cyclohexyl isocyanide | 4a | Benzaldehyde | Benzylamine | 7e | 55 |
| 5 | Benzyl isocyanide | 4a | Benzaldehyde | Benzylamine | 7i | 43 |
| 6 | tert-Butyl isocyanide | 4a | Benzaldehyde | Allylamine | 7d | 28 |
Experimental Protocols
General Procedure for the Tschitschibabin-Type One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines[1][2]
A mixture of acetophenone (1 mmol), [Bmim]Br₃ (1 mmol), 2-aminopyridine (1 mmol), and Na₂CO₃ (2 mmol) is stirred at room temperature under solvent-free conditions for the time specified in the literature (typically until completion as monitored by TLC). After the reaction is complete, the mixture is washed with water and the crude product is purified by recrystallization or column chromatography to afford the desired 2-phenylimidazo[1,2-a]pyridine.
General Procedure for the Ortoleva-King One-Pot Synthesis of Imidazo[1,2-a]pyridines[3][4][5]
A mixture of the 2-aminopyridine (2.3 equiv.) and the acetophenone (1.0 equiv.) is heated to 110 °C. To this molten mixture, iodine (1.20 equiv.) is added portion-wise. The reaction mixture is stirred at 110 °C for 4 hours. After cooling to room temperature, an aqueous solution of NaOH is added, and the mixture is heated to 100 °C for 1 hour. The product is then extracted with a suitable organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
General Procedure for the Groebke-Blackburn-Bienaymé Reaction[7]
To a solution of the 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol), the isocyanide (1.0 equiv.) and a catalytic amount of an acid (e.g., Sc(OTf)₃) are added. The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-a]pyridine.
General Procedure for the Ugi Reaction for Imidazo[1,2-a]pyridine-containing Peptidomimetics[8]
To a solution of the heterocyclic acid (1.0 equiv.), the aldehyde (1.0 equiv.), and the amine (1.0 equiv.) in methanol, the isocyanide (1.0 equiv.) is added. The reaction mixture is stirred at 50 °C for 24-48 hours. After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to give the desired peptidomimetic.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic strategies for imidazo[1,2-a]pyridines.
Caption: Workflow for the Tschitschibabin Synthesis.
Caption: Workflow for the Ortoleva-King Synthesis.
Caption: Workflow for the Groebke-Blackburn-Bienaymé Synthesis.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
5-Methylimidazo[1,2-a]pyridine: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound belonging to the imidazopyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved drugs, including zolpidem and alpidem.[1][2] The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antituberculosis properties.[1][2]
Derivatives of this scaffold have been extensively studied as potent enzyme inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its role in relevant biological pathways.
Core Physical and Chemical Properties
Direct experimental data for the unsubstituted this compound is limited in publicly available literature. The following tables summarize key identifiers for the core compound and present experimental data for closely related, more complex derivatives. This comparative data provides valuable insights into the expected properties of the parent compound.
Table 1: Core Compound Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 933-69-7 | [6][7] |
| Molecular Formula | C₈H₈N₂ | [6][7][8] |
| Molecular Weight | 132.16 g/mol | [6][7][8] |
| Canonical SMILES | CC1=CC=CC2=NC=CN21 | [8] |
Table 2: Computational and Analog Experimental Properties
| Property | Value | Compound Details & Reference |
| Calculated LogP | 1.64 | This compound[8] |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | This compound[8] |
| Hydrogen Bond Acceptors | 2 | This compound[8] |
| Hydrogen Bond Donors | 0 | This compound[8] |
| Melting Point | 133-135 °C | For 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9] |
| pKa | 9.3 | For a different imidazo[1,2-a]pyridine derivative[10] |
Spectroscopic Data
Table 3: Spectroscopic Data for a this compound Derivative
| Technique | Observed Signals / Peaks | Compound & Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ (ppm) 2.58 (s, 3H, -CH₃ at C5), 4.66 (s, 2H), 6.41 (d, J = 6.8 Hz, 1H), 7.02–7.07 (m, 3H), 7.24 (t, J = 7.2 Hz, 1H), 7.29–7.34 (m, 3H), 7.35–7.39 (m, 2H), 7.58 (d, J = 9.2 Hz, 1H), and 7.65 (td, J₁ = 1.2 Hz, J₂ = 6.0 Hz, 2H) | 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9] |
| ¹³C NMR | (100 MHz, CDCl₃): δ (ppm) 20.1, 31.7, 113.7, 115.9, 118.9, 126.5, 127.6, 128.5, 128.7, 129.1, 134.7, 136.3, 141.1, 145.8, and 146.9 | 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9] |
| FT-IR | (KBr) ν̃: 3060, 3023, 2915, 2850, 1602, 1512, 1386, 1238, 1141, and 772 cm⁻¹ | 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9] |
| HRMS (ESI) | calcd for C₂₁H₁₈N₂ [M + H]⁺, 299.1548; found, 299.1541 | 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine[9] |
Experimental Protocols
Synthesis of this compound Derivatives
The most common and robust method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[11] For the synthesis of 5-methyl substituted analogs, the required precursor is 6-methylpyridin-2-amine.
Protocol: Synthesis of Ethyl this compound-2-carboxylate [12]
This protocol is adapted from the synthesis of a key intermediate for pharmaceutical research.
-
Reaction Setup: To a round-bottom flask containing 50 mL of ethanol, add 6-methylpyridin-2-amine (8 mmol, 1.0 eq).
-
Addition of Reagent: Add ethyl 3-bromo-2-oxopropionate (12 mmol, 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralization: Add solid anhydrous potassium bicarbonate (KHCO₃) to the residue until the pH reaches 8.
-
Precipitation and Isolation: Allow the mixture to stand for 3 hours. A white, flocculent precipitate will form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethyl acetate solution.
Chemical Structure and Reactivity
The this compound scaffold is a planar, bicyclic aromatic system. The nitrogen at position 4 is a bridgehead atom. The numbering convention is critical for discussing its reactivity and for interpreting spectroscopic data.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.[3][13] Overactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13] Numerous imidazo[1,2-a]pyridine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating significant anti-tumor activity in preclinical models.[4][5]
The mechanism of action involves the competitive binding of the imidazo[1,2-a]pyridine inhibitor to the ATP-binding site of PI3K and/or mTOR kinases. This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of Akt and other key effectors, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]
Conclusion
This compound is a foundational structure for a class of molecules with significant therapeutic potential. While detailed physicochemical data for the unsubstituted compound is sparse, extensive research on its derivatives highlights its importance, particularly as an inhibitor of key oncogenic pathways like PI3K/Akt/mTOR. The synthetic protocols are well-established, allowing for facile derivatization and exploration of structure-activity relationships. Further investigation into this scaffold is warranted to develop novel and effective therapeutics for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methylimidazo(1,2-a)pyridine [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 5-Methylimidazo[1,2-a]pyridine and its Molecular Targets
For Immediate Release
[City, State] – December 27, 2025 – The bicyclic heterocyclic scaffold, imidazo[1,2-a]pyridine, has emerged as a privileged structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of clinical candidates. The strategic addition of a methyl group at the 5-position (5-Methylimidazo[1,2-a]pyridine) has been shown to modulate the pharmacological properties of these derivatives, leading to promising candidates for a range of therapeutic applications. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Key Therapeutic Targets and Quantitative Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a variety of molecular targets implicated in infectious diseases and cancer. The following tables summarize the quantitative data for the most promising of these targets.
| Target Enzyme/Protein | Organism/Disease | Compound Type | Activity Metric | Value | Reference |
| Antitubercular Targets | |||||
| QcrB | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine derivatives | MIC | 0.03 - 5 µM | [1][2] |
| Glutamine Synthetase (MtGS) | Mycobacterium tuberculosis | 3-Amino-imidazo[1,2-a]-pyridines | IC50 | 1.6 µM | |
| Pantothenate Synthetase (PS) | Mycobacterium tuberculosis | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides | MIC90 | 4.53 µM | [3] |
| Anticancer Targets | |||||
| KRAS G12C | Cancer | Imidazo[1,2-a]pyridine derivatives | - | Potent Inhibition | |
| AKT/mTOR Pathway | Melanoma & Cervical Cancer | Imidazo[1,2-a]pyridine derivatives | IC50 | 9.7 - 44.6 µM | [4][5][6] |
| PDGFR | Cancer | Imidazo[1,2-a]pyridine derivatives | IC50 | <100 nM | [7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Mycobacterium tuberculosis Electron Transport Chain Inhibition
Several imidazo[1,2-a]pyridine derivatives, including those with a 5-methyl substitution, target the QcrB subunit of the ubiquinol cytochrome c reductase complex in Mycobacterium tuberculosis. This enzyme is a critical component of the electron transport chain, essential for cellular respiration and ATP synthesis. Inhibition of QcrB disrupts the energy metabolism of the bacterium, leading to a bacteriostatic or bactericidal effect.[1][2][8]
Inhibition of QcrB by this compound.
Cancer Cell Proliferation and Survival: The AKT/mTOR Pathway
In the context of oncology, this compound derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as AKT and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Inhibition of the AKT/mTOR pathway.
Detailed Experimental Protocols
A critical component of drug discovery is the robust and reproducible assessment of compound activity. This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of bacteria is observed.[1][2]
Western Blot Analysis of AKT/mTOR Pathway Inhibition
Objective: To assess the effect of this compound derivatives on the phosphorylation status of key proteins in the AKT/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are cultured in appropriate media and treated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of AKT and mTOR.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5][6]
Workflow for Western Blot Analysis.
Enzymatic Assay for M. tuberculosis Pantothenate Synthetase (PS)
Objective: To measure the inhibitory activity of this compound derivatives against M. tuberculosis pantothenate synthetase.
Methodology:
-
Reaction Mixture: The assay is performed in a buffer containing HEPES, MgCl2, ATP, D-pantoate, and β-alanine.
-
Coupled Enzyme System: The production of AMP, a product of the PS reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Assay Initiation: The reaction is initiated by the addition of purified recombinant M. tuberculosis PS.
-
Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a spectrophotometer.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated from a dose-response curve.[3]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The data and protocols presented in this guide highlight the potential of these compounds to address significant unmet medical needs in the fields of infectious diseases and oncology. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical application.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogues and Derivatives of 5-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues and derivatives of 5-Methylimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system renowned for its wide array of pharmacological activities.[1][2][3] The introduction of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, leading to diverse biological profiles. Structural modification of the this compound scaffold has yielded derivatives with potent anti-cancer, anti-inflammatory, and anti-mycobacterial properties, making it a fertile ground for drug discovery and development. This guide will explore the key structural analogues and derivatives, their synthesis, and their therapeutic potential.
Synthesis of this compound Analogues
The synthesis of imidazo[1,2-a]pyridines is versatile, with several established methods. A common and effective approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[4] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[5]
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for generating a library of this compound derivatives.
Caption: General workflow for synthesis and screening.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4'-dimethylaminophenyl)-6-methylimidazo[1,2-a]pyridine
This protocol is adapted from the synthesis of related imidazo[1,2-a]pyridine derivatives.[6]
-
Step 1: Synthesis of 2-bromo-4'-dimethylaminoacetophenone. (This is a common starting material, and its synthesis is widely reported in the literature).
-
Step 2: Condensation Reaction. A mixture of 2-bromo-4'-dimethylaminoacetophenone (4 mmol) and 2-amino-5-methylpyridine (4 mmol) in ethanol (25 mL) is stirred under reflux for 2 hours.
-
Step 3: Basification and Cyclization. After cooling, sodium bicarbonate (NaHCO3, 500 mg) is added to the mixture. The resulting mixture is stirred under reflux for an additional 4.5 hours.
-
Step 4: Isolation and Purification. The mixture is cooled and filtered to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives via Groebke–Blackburn–Bienaymé Reaction [5]
-
Step 1: Reaction Setup. In a microwave vial, add 2-amino-6-methylpyridine (1 mmol), an aldehyde (1 mmol), and an isocyanide (1.1 mmol) in methanol (3 mL).
-
Step 2: Catalysis. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3) or a Brønsted acid (e.g., p-TsOH).
-
Step 3: Microwave Irradiation. The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10-30 minutes).
-
Step 4: Work-up and Purification. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogues of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials and the structure-activity relationships that govern their efficacy.
Anticancer Activity
Numerous derivatives of the imidazo[1,2-a]pyridine scaffold exhibit potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of this compound Analogues
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | PI3Kα | 0.002 | [7] |
| Derivative B | mTOR | <0.1 | [8] |
| UR-12670 | PAF-induced platelet aggregation | 0.0076 | [9] |
| Compound 11 | Akt1 | submicromolar | [10] |
| Compound 5d | Tubulin polymerization | 3.25 | [7] |
| Compound 5l | Tubulin polymerization | 1.71 | [7] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at C2 and C3: The nature and position of substituents on the imidazole ring are critical. Aromatic or heteroaromatic groups at the C2 position often enhance potency. The introduction of an amino group at the C3 position, often achieved through multicomponent reactions, provides a handle for further derivatization and can lead to potent compounds.
-
Substitution on the Pyridine Ring: The methyl group at the 5-position influences the electronic and steric properties. Halogen substitutions on the pyridine ring, particularly at the 6- and 8-positions, have been shown to modulate activity.
-
Acyl Group on Piperidine Moiety: For derivatives containing a piperidylmethyl group at the 1-position, the nature of the acyl substituent on the piperidine is crucial for activity as platelet-activating factor antagonists. A 3,3-diphenylpropanoyl moiety was found to be optimal.[9]
Anti-inflammatory Activity
Certain this compound derivatives have shown significant anti-inflammatory effects, primarily through the modulation of the STAT3/NF-κB signaling pathway.[11]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Effect | Reference |
| MIA | NF-κB DNA binding | Reduced activity | [11] |
| MIA | COX-2 & iNOS expression | Reduced expression | [11] |
| Compound 5 | Carrageenan-induced edema | Inhibition > Indomethacin | [12] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
The presence of a carboxylic acid group on the imidazo[1,2-a]pyridine scaffold appears to be important for anti-inflammatory activity, with some derivatives showing preferential inhibition of COX-2.[12]
-
The specific substitution patterns that enhance anti-inflammatory activity are still under investigation, but the modulation of the STAT3/NF-κB pathway is a key mechanism.[11]
Anti-mycobacterial Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-tubercular agents.
Quantitative Data: Anti-mycobacterial Activity
| Compound ID | Target Strain | MIC (µg/mL) | Reference |
| Azo-derivative 4e | E. coli CTXM | 0.5-0.7 | [13] |
| Azo-derivative 4c | K. pneumoniae NDM | 0.5-0.7 | [13] |
| IMPY | Aβ aggregates | Ki = 15 nM | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[7][8]
Caption: PI3K/Akt/mTOR pathway inhibition.
Imidazo[1,2-a]pyridine-based compounds have been designed as potent dual PI3K/mTOR inhibitors.[8] These molecules typically occupy the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and preventing the downstream signaling cascade that promotes cancer cell growth.
Modulation of the STAT3/NF-κB Pathway
The anti-inflammatory effects of certain derivatives are mediated through the inhibition of the STAT3 and NF-κB signaling pathways. These pathways are central to the inflammatory response and are often dysregulated in inflammatory diseases and cancer.
Caption: STAT3/NF-κB pathway modulation.
Derivatives such as MIA have been shown to suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB.[11] This leads to a downstream reduction in the expression of pro-inflammatory genes like COX-2 and iNOS.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable template in the design and development of novel therapeutic agents. The versatility of its synthesis allows for the creation of diverse chemical libraries, leading to the identification of potent inhibitors for a range of biological targets. The analogues and derivatives discussed in this guide demonstrate significant potential in oncology, inflammatory diseases, and infectious diseases.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further elucidation of their mechanisms of action and the identification of novel biological targets will undoubtedly open new avenues for therapeutic intervention. The continued exploration of structure-activity relationships will be paramount in designing next-generation this compound derivatives with improved potency, selectivity, and safety profiles.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to 5-Methylimidazo[1,2-a]pyridine: Synthesis, Biological Activity, and Experimental Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylimidazo[1,2-a]pyridine, a heterocyclic compound belonging to the promising class of imidazo[1,2-a]pyridines. This family of molecules has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. This document details the chemical identity of this compound, common synthetic strategies, and delves into its potential therapeutic applications with a focus on its role as an anticancer agent, particularly through the inhibition of the AKT/mTOR signaling pathway. Detailed experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives are also provided to facilitate further research and development in this area.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 933-69-7 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Structure |
|
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes. A common and efficient method is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid or a metal catalyst. Another widely used approach is the cyclization of 2-aminopyridines with α-haloketones.
General Experimental Protocol for Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol is a generalized procedure based on iodine-catalyzed synthesis methods.[1]
-
Reaction Setup: To a round-bottom flask, add the corresponding 2-aminopyridine (1.0 mmol), an aryl aldehyde (1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) in a suitable solvent such as ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate is typically formed. Filter the precipitate and wash it with excess ethanol.
-
Purification: Dry the collected precipitate under vacuum. The product can be further purified by recrystallization from ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with several approved drugs, such as zolpidem and alpidem, containing this core.[2][3] Research has demonstrated the broad therapeutic potential of this class of compounds, including their significant activity against cancer.[4][5]
Anticancer Activity and Inhibition of the AKT/mTOR Pathway
Recent studies have highlighted the potent anticancer effects of novel imidazo[1,2-a]pyridine derivatives. One study investigated a series of these compounds and found that they inhibit the proliferation of melanoma (A375 and WM115) and cervical cancer (HeLa) cells.[6] The most potent of these, referred to as "compound 6", exhibited significant cytotoxicity with IC₅₀ values in the micromolar range.[6]
The mechanism of action for this anticancer activity was elucidated to be the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its constitutive activation is a hallmark of many cancers.[7] Treatment with "compound 6" led to a reduction in the phosphorylation of both AKT and mTOR, key kinases in this pathway.[6] This inhibition, in turn, induced G2/M cell cycle arrest and apoptosis in the cancer cells.[6][8] The pro-apoptotic effects were further evidenced by the increased expression of BAX and cleaved caspase-9, and a decrease in the anti-apoptotic protein BCL2.[6]
The study also revealed an increase in the levels of the tumor suppressor protein p53 and its downstream target p21, suggesting a p53-mediated component to the apoptotic response.[6][8]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for novel imidazo[1,2-a]pyridine derivatives against various cancer cell lines after 48 hours of treatment.[6]
| Compound | A375 (Melanoma) IC₅₀ (µM) | WM115 (Melanoma) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| Compound 5 | 22.4 | 19.8 | 44.6 |
| Compound 6 | 9.7 | 11.2 | 35.0 |
| Compound 7 | 25.1 | 23.5 | 41.2 |
Note: The structures of compounds 5, 6, and 7 are proprietary to the cited research and are derivatives of the core imidazo[1,2-a]pyridine scaffold.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for key experiments used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[1][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24-48 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of treated cells.[6][9]
-
Cell Treatment: Treat cells with the desired concentration of the imidazo[1,2-a]pyridine compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
This protocol is for detecting the expression levels of key proteins in a signaling pathway.[6][10]
-
Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21, BAX, BCL2, caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).
Conclusion
This compound and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to be synthesized through efficient, multicomponent reactions makes them attractive candidates for the development of chemical libraries for drug screening. The demonstrated mechanism of action, involving the inhibition of the crucial AKT/mTOR signaling pathway, provides a strong rationale for their further investigation as targeted cancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to explore the synthesis and biological activities of this promising scaffold, paving the way for the development of novel and effective therapies.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Groebke–Blackburn–Bienaymé Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of various nitrogen-containing heterocycles. This methodology has proven to be particularly efficient for the preparation of the imidazo[1,2-a]pyridine scaffold, a privileged core structure found in numerous therapeutic agents.[1][2][3][4][5] The imidazo[1,2-a]pyridine moiety is a key component in commercially available drugs such as zolpidem, alpidem, and zolimidine.[3][4][5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5][6]
The GBB reaction offers a convergent and atom-economical approach to this important heterocyclic system by combining an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst.[7][8] This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, aimed at researchers and professionals in drug discovery and development.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction commences with the condensation of the aminopyridine and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the imine, leading to a nitrilium intermediate. Subsequent intramolecular cyclization and tautomerization/aromatization yield the final imidazo[1,2-a]pyridine product.[9][10]
A general workflow for the synthesis and purification of imidazo[1,2-a]pyridines using the GBB reaction is outlined below.
Caption: General experimental workflow for the GBB synthesis of imidazo[1,2-a]pyridines.
Data Presentation: Reaction Optimization and Substrate Scope
The efficiency of the Groebke–Blackburn–Bienaymé reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from different studies, providing a comparative overview of reaction conditions and yields.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (10) | Toluene | 110 | 12 | 85 | [11] |
| 2 | Yb(OTf)₃ (8) | DCM/MeOH (3:1) | 100 (MW) | 1 | 89-98 | [2] |
| 3 | Acetic Acid (20) | PEG 400 | 75 (MW) | 0.17 | High | [12] |
| 4 | NH₄Cl (20) | EtOH | Reflux (MW) | - | Good | [13] |
| 5 | Phenylboronic Acid | Water | 60 | - | 86 | [14] |
| 6 | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 0.5-3 | Good | [9] |
Table 2: Substrate Scope for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Product | Aminopyridine | Aldehyde | Isocyanide | Yield (%) | Reference |
| 5a | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 86 | [14] |
| 5b | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 86 | [14] |
| 5d | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80 | [14] |
| 6a | 2-Aminopyridine | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde | tert-Butyl isocyanide | 91 | [15] |
| 6b | 2-Aminopyridine | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde | Cyclohexyl isocyanide | 88 | [15] |
| 6d | 2-Aminopyridine | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde | 4-Methoxyphenyl isocyanide | 82 | [15] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of imidazo[1,2-a]pyridines using the Groebke–Blackburn–Bienaymé reaction, based on cited literature.
Protocol 1: Ultrasound-Assisted Synthesis in Water [14]
This protocol describes a green synthesis approach using water as the solvent and ultrasound irradiation.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water (3.0 mL)
Procedure:
-
In a suitable reaction vessel, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and phenylboronic acid in water.
-
Seal the vessel and place it in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Synthesis using a Lewis Acid Catalyst [2]
This protocol utilizes microwave irradiation and a Lewis acid catalyst for rapid and efficient synthesis.
Materials:
-
Aminopyridine (0.5 mmol)
-
Aldehyde (0.6 mmol, 1.2 equiv)
-
Isocyanide (0.6 mmol, 1.2 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv)
-
Dichloromethane (DCM)/Methanol (MeOH) (3:1, 4 mL)
Procedure:
-
In a microwave reaction vial, add the aminopyridine, aldehyde, isocyanide, and Yb(OTf)₃.
-
Add the DCM/MeOH solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 1 hour.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure product.
Protocol 3: GBB Reaction for DNA-Encoded Library (DEL) Synthesis [16]
This protocol has been optimized for DNA-compatibility, using milder conditions.
Materials:
-
DNA-conjugated aminopyridine (e.g., starting material b1, 0.54 mM final concentration)
-
Aldehyde (500 equiv)
-
Isocyanide (500 equiv)
-
Acetic acid (AcOH) (30 equiv)
-
Water/DMSO co-solvent
Procedure:
-
In a microcentrifuge tube, combine the DNA-conjugated aminopyridine, aldehyde, and isocyanide in the water/DMSO co-solvent.
-
Add acetic acid to the mixture.
-
Allow the reaction to proceed at 25 °C for 24 hours.
-
The reaction progress and conversion can be determined by LC-MS analysis.
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the Groebke–Blackburn–Bienaymé reaction mechanism for the formation of imidazo[1,2-a]pyridines.
Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.
These protocols and data provide a solid foundation for the application of the Groebke–Blackburn–Bienaymé reaction in the synthesis of imidazo[1,2-a]pyridines for various research and development purposes. The versatility and efficiency of this multicomponent reaction make it a valuable tool in modern medicinal chemistry.
References
- 1. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for C-H Functionalization of 5-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct C-H functionalization of 5-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The following sections summarize various catalytic methods for C-H alkylation and methylation, offering step-by-step procedures and quantitative data to facilitate the synthesis of diverse derivatives for drug discovery and development.
Introduction to C-H Functionalization of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds prevalent in numerous natural products and pharmaceutical agents.[1] Their derivatives exhibit a wide range of biological activities, including analgesic, anti-tumor, and anxiolytic properties.[1] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the structural diversification of this privileged scaffold, avoiding the need for pre-functionalized starting materials.[2] This document focuses specifically on the C-H functionalization of this compound, providing detailed protocols for the introduction of alkyl and methyl groups at the C3 position.
C3-Alkylation of this compound
B(C6F5)3-Catalyzed Michael Addition with α,β-Unsaturated Ketones
This protocol describes a metal-free approach for the C3-alkylation of 2-phenyl-5-methylimidazo[1,2-a]pyridine via a Michael addition reaction with α,β-unsaturated ketones, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B(C6F5)3).[3][4]
Reaction Scheme:
Figure 1: B(C6F5)3-catalyzed C3-alkylation workflow.
Experimental Protocol:
-
To a dry reaction vial, add 2-phenyl-5-methylimidazo[1,2-a]pyridine (0.1 mmol, 1.0 equiv.) and tris(pentafluorophenyl)borane (0.015 mmol, 15 mol%).
-
Add toluene (1.0 mL) to the vial.
-
Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 0.3 mmol, 3.0 equiv.).
-
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C3-alkylated product.
Quantitative Data:
| Substrate (1) | α,β-Unsaturated Ketone (2) | Product | Yield (%) |
| 2-Phenyl-5-methylimidazo[1,2-a]pyridine | Methyl vinyl ketone | 4-(5-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)butan-2-one | 95[3] |
Table 1: Yields for the B(C6F5)3-catalyzed C3-alkylation.
C3-Methylation of this compound
Copper-MOF Catalyzed Methylation using DMSO as a Methyl Source
This method employs a heterogeneous magnetic copper-based metal-organic framework (Cu-MOF) to catalyze the C3-methylation of 2-aryl-5-methylimidazo[1,2-a]pyridines.[5] Dimethyl sulfoxide (DMSO) serves as both the solvent and the methyl source in this transformation.[5]
Reaction Scheme:
References
- 1. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine and its Derivatives as Fluorescent Probes in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and bioimaging.[1] The rigid, planar structure of the imidazo[1,2-a]pyridine core imparts favorable photophysical properties, including intrinsic fluorescence, making it an excellent scaffold for the development of novel fluorescent probes. While 5-Methylimidazo[1,2-a]pyridine itself is not extensively documented as a standalone fluorescent probe, its derivatives and the broader imidazo[1,2-a]pyridine family have been successfully functionalized to create a range of probes for cellular imaging.
These probes offer the ability to visualize and quantify various cellular components and processes, including the detection of metal ions, reactive oxygen species (ROS), and the imaging of organelles such as mitochondria. Furthermore, some derivatives have been investigated for their role in modulating key cellular signaling pathways, like the PI3K/Akt/mTOR pathway, opening avenues for their use in drug discovery and development.
This document provides detailed application notes and experimental protocols for utilizing this compound derivatives as fluorescent probes in cell imaging, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
The photophysical properties of imidazo[1,2-a]pyridine derivatives can be tuned by chemical modification, allowing for the development of probes with a range of excitation and emission wavelengths. The following table summarizes the key photophysical data for a selection of imidazo[1,2-a]pyridine-based fluorescent probes from the literature. This data is essential for selecting the appropriate probe and imaging conditions for a specific application.
| Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Analyte/Organelle | Reference |
| Phenyl-substituted Imidazo[1,2-a]pyridine | ~350 | ~450 | 0.22 - 0.61 | ~100 | General cellular imaging | [2] |
| Imidazo[1,2-a]pyridine-BODIPY | Not specified | Not specified | Not specified | Not specified | Cellular imaging | [1] |
| Imidazo[1,2-a]pyridine for Fe³⁺/Hg²⁺ | Not specified | Not specified | Not specified | Not specified | Fe³⁺, Hg²⁺ | [3] |
| Imidazo[1,2-a]pyridine for Cysteine | Not specified | Not specified | Not specified | Not specified | Cysteine | [4] |
| Quaternized Imidazo[1,2-a]pyridines | ~350 | ~425 | Good | ~75 | Mitochondria | [5] |
Application Notes
Imaging of Cellular Organelles: Mitochondria
Certain derivatives of imidazo[1,2-a]pyridine have shown the ability to accumulate in mitochondria, the powerhouses of the cell. This specific localization is often driven by the lipophilic and cationic nature of the probe, which allows it to cross the cell membrane and accumulate in the mitochondria due to the negative mitochondrial membrane potential.
Key Features:
-
High Signal-to-Noise Ratio: Specific accumulation in mitochondria allows for clear visualization against the background cytoplasm.
-
Live-Cell Compatibility: These probes are generally cell-permeable and have low cytotoxicity at working concentrations, making them suitable for live-cell imaging.
-
Monitoring Mitochondrial Health: Changes in mitochondrial morphology and membrane potential, which are key indicators of cellular health and apoptosis, can be monitored using these probes.
Sensing of Biologically Important Analytes
The imidazo[1,2-a]pyridine scaffold can be functionalized with specific recognition moieties to create fluorescent probes for the detection of various biologically important analytes.
-
Metal Ions (e.g., Fe³⁺, Hg²⁺): Probes have been designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions, allowing for their detection and visualization within cells.[3]
-
Reactive Oxygen Species (ROS): Derivatives have been developed to react with specific ROS, such as hydrogen peroxide (H₂O₂), leading to a change in fluorescence intensity. This enables the study of oxidative stress and related cellular signaling.
-
Thiols (e.g., Cysteine): Specific probes have been synthesized to react with thiols like cysteine, a crucial amino acid involved in various cellular processes.[4] This allows for the visualization of cysteine levels and their fluctuations in live cells.
Investigating Cellular Signaling Pathways: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many diseases, including cancer. While imidazo[1,2-a]pyridine-based fluorescent probes that directly visualize the activity of this pathway are still emerging, these compounds can be valuable tools for studying the downstream effects of this pathway. For example, they can be used to:
-
Monitor Apoptosis: By using mitochondria-targeting imidazo[1,2-a]pyridine probes, researchers can visualize changes in mitochondrial integrity, a key event in apoptosis, which can be modulated by the PI3K/Akt/mTOR pathway.
-
Assess Cell Viability and Proliferation: The overall fluorescence intensity of a cell population stained with a suitable imidazo[1,2-a]pyridine probe can be used as an indicator of cell number and viability in drug screening assays targeting the PI3K/Akt/mTOR pathway.
It is important to note that some imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, and radiolabeled versions are being explored for PET imaging.[6] This dual functionality as both potential therapeutic agents and imaging probes makes them particularly interesting for drug development.
Experimental Protocols
The following are generalized protocols for using this compound derivatives in live-cell imaging. It is crucial to optimize these protocols for the specific probe, cell type, and imaging system being used.
Protocol 1: General Live-Cell Staining
This protocol provides a basic workflow for staining live cells with a cell-permeable imidazo[1,2-a]pyridine-based fluorescent probe.
Materials:
-
This compound derivative stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide to achieve 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Incubation times can vary from 15 to 60 minutes, depending on the probe and cell type.
-
Washing (Optional): For some probes, it may be necessary to wash the cells to remove excess unbound probe and reduce background fluorescence. Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Workflow for General Live-Cell Staining
Caption: A generalized workflow for staining live cells with a fluorescent probe.
Protocol 2: Imaging Mitochondria
This protocol is specifically for imidazo[1,2-a]pyridine derivatives that target mitochondria.
Materials:
-
Mitochondria-targeting imidazo[1,2-a]pyridine probe stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium
-
Pre-warmed PBS
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
-
(Optional) Mitotracker™ Red CMXRos or other mitochondrial co-stain for validation
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C. Shorter incubation times are often sufficient for mitochondria-targeting probes.
-
Washing: It is highly recommended to wash the cells to remove non-accumulated probe and reduce cytoplasmic background. Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Co-staining (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial probe with a different emission spectrum. Follow the manufacturer's protocol for the co-stain.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium and image the cells.
Protocol 3: Detection of Intracellular Analytes (e.g., Metal Ions, ROS)
This protocol is for "turn-on" or "turn-off" probes that respond to specific analytes.
Materials:
-
Analyte-sensitive imidazo[1,2-a]pyridine probe stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium
-
Pre-warmed PBS
-
Cells cultured on glass-bottom dishes
-
Analyte source (e.g., FeCl₃ for Fe³⁺, H₂O₂ for ROS) or a known modulator of the analyte.
-
Fluorescence microscope with time-lapse imaging capabilities.
Procedure:
-
Follow steps 1-6 from Protocol 1 to stain the cells with the probe.
-
Baseline Imaging: Acquire baseline fluorescence images of the stained cells before introducing the analyte.
-
Analyte Addition: Add the analyte or modulator to the imaging medium at a pre-determined final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity in the cells over time to determine the response to the analyte.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates where imidazo[1,2-a]pyridine derivatives can be used to study its downstream effects, such as apoptosis, by visualizing mitochondrial integrity.
PI3K/Akt/mTOR Signaling Pathway and Probe Application
Caption: Visualization of the PI3K/Akt/mTOR pathway and the application of imidazo[1,2-a]pyridine probes.
Conclusion
This compound and its broader family of derivatives offer a promising and versatile platform for the development of novel fluorescent probes for cell imaging. Their tunable photophysical properties and the ability to incorporate various functional groups make them suitable for a wide range of applications, from imaging cellular organelles and sensing key biomolecules to aiding in the investigation of complex signaling pathways relevant to drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own cellular imaging studies. As with any fluorescent probe, careful optimization of experimental conditions is key to obtaining reliable and high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This document provides detailed experimental protocols and application notes for the evaluation of 5-Methylimidazo[1,2-a]pyridine and its analogs as kinase inhibitors. The methodologies outlined herein are based on established techniques for characterizing small molecule kinase inhibitors, from initial biochemical assays to cell-based functional assays.
Quantitative Data Summary
The inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several protein kinases and cancer cell lines are summarized below. This data highlights the potential of this scaffold in targeting key signaling pathways.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Method |
| Derivative A | PI3Kα | 0.0018 | Scintillation Proximity Assay |
| Derivative B | mTOR | 0.045 | TR-FRET Assay |
| Derivative C | c-Met | 0.0039 | LanthaScreen® Eu Kinase Binding Assay |
| Derivative D | IGF-1R | 0.021 | Homogeneous Time-Resolved Fluorescence |
| Compound 4c | CLK1 | 0.7 | ATP Competition Assay |
| Compound 4c | DYRK1A | 2.6 | ATP Competition Assay |
This table is a compilation of representative data from multiple sources to illustrate the potential of the scaffold.
Table 2: Cellular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | GI50/IC50 (µM) | Assay Method |
| Derivative A | HeLa | 0.21 | MTT Assay |
| Derivative A | A375 | 0.14 | MTT Assay |
| Derivative B | HCT116 | 0.12 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Derivative C | EBC-1 | 0.045 | MTT Assay |
| Derivative D | MCF-7 | 0.5 | Sulforhodamine B (SRB) Assay |
This table presents a summary of the anti-proliferative activity of representative compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general workflow for their evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro potency (IC50) of a test compound against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][2]
Materials:
-
Target kinase and its specific substrate
-
This compound derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the target kinase)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the target kinase, its substrate, and the test compound at various concentrations.[3]
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.[3] Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.[3] Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A375, HCT116)
-
Complete cell culture medium
-
This compound derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis of Kinase Phosphorylation
This protocol is used to determine if the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phosphoprotein detection.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473 or anti-total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.
-
Compare the ratios across different treatment conditions to assess the inhibitory effect of the compound. A decrease in the phospho-protein signal with increasing compound concentration indicates target engagement.
-
References
Application Notes and Protocols for High-Throughput Screening Assays Using 5-Methylimidazo[1,2-a]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays utilizing chemical libraries based on the 5-Methylimidazo[1,2-a]pyridine scaffold. This privileged heterocyclic structure is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3][4] This document outlines the methodologies for identifying and characterizing novel bioactive compounds from such libraries.
Introduction to 5-Methylimidazo[1,2-a]pyridines in HTS
The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of potent and selective modulators of various biological targets.[2][3] Its derivatives have been successfully identified as inhibitors of kinases, such as PI3K/mTOR and PDGFR, and have demonstrated efficacy in various disease models.[5][6][7] High-throughput screening provides a rapid and efficient means to interrogate large libraries of these compounds to identify initial "hit" compounds for further optimization in drug discovery programs.[8][9]
Data Presentation: Quantitative Analysis of Screening Hits
The following tables summarize representative quantitative data from HTS campaigns and subsequent characterization of imidazo[1,2-a]pyridine derivatives.
Table 1: Anti-Leishmanial Activity of Imidazo[1,2-a]pyridine Derivatives [10]
| Compound ID | L. donovani IC50 (µM) | THP1 Host Cell CC50 (µM) | Selectivity Index (SI) |
| 9 | 1.8 | >25 | >14 |
| 12 | 2.5 | >25 | >10 |
| 10 | >25 | >25 | - |
| 15 | >25 | >25 | - |
| 13 | >25 | >25 | - |
| 16 | >25 | >25 | - |
Table 2: In Vitro Potency of Imidazo[1,2-a]pyridine Derivatives against PDGFRβ [5]
| Compound ID | PDGFRβ Cellular IC50 (nM) | KDR IC50 (nM) | cFMS IC50 (nM) |
| 1 | 18 | <10x | <10x |
| 11 | 25 | >10x | >100x |
Table 3: Cytotoxic Effects of Imidazo[1,2-a]pyridine Compounds on Cancer Cell Lines [6]
| Compound ID | A375 IC50 (µM) | WM115 IC50 (µM) | HeLa IC50 (µM) |
| 5 | 25.3 | 30.1 | 44.6 |
| 6 | 9.7 | 12.5 | 15.8 |
| 7 | 20.4 | 28.9 | 35.2 |
Experimental Protocols
Protocol 1: High-Content Screening for Anti-Leishmanial Agents
This protocol is adapted from a high-content cell-based assay for Leishmania donovani infection of THP-1 host cells.[10]
1. Materials and Reagents:
- THP-1 cells (human monocytic cell line)
- Leishmania donovani amastigotes
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 384-well microplates
- This compound compound library (10 mM in DMSO)
- Positive control (e.g., Amphotericin B)
- Negative control (0.1% DMSO)
- DNA stain (e.g., DAPI)
- Automated liquid handling system
- High-content imaging system
2. Assay Procedure:
- Seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well and differentiate to macrophages.
- Infect the differentiated THP-1 cells with L. donovani amastigotes at a multiplicity of infection (MOI) of 10:1.
- Incubate for 24 hours to allow for parasite internalization.
- Using an automated liquid handler, add compounds from the this compound library to a final concentration of 10 µM. Include positive and negative controls on each plate.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Fix the cells with 4% paraformaldehyde.
- Stain the cell nuclei and parasite kinetoplasts with a DNA stain (e.g., DAPI).
- Acquire images using a high-content imaging system.
- Analyze the images to determine the number of host cells and the number of intracellular parasites per cell.
3. Data Analysis:
- Calculate the percentage of infected cells and the number of amastigotes per cell for each well.
- Determine the IC50 value for anti-parasitic activity and the CC50 value for host cell cytotoxicity.
- Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.[10]
- Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.[11]
Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., PDGFRβ)
This protocol describes a general cell-based assay to screen for inhibitors of a specific receptor tyrosine kinase, such as PDGFRβ.[5]
1. Materials and Reagents:
- Cell line overexpressing the target kinase (e.g., C6 tumor cells for PDGFR)[5]
- Appropriate cell culture medium with serum
- Serum-free medium
- Ligand for kinase stimulation (e.g., PDGF)
- 384-well microplates
- This compound compound library (10 mM in DMSO)
- Positive control (known inhibitor of the target kinase)
- Negative control (0.1% DMSO)
- Lysis buffer
- ELISA-based kit for detecting phosphorylation of the target kinase or a downstream substrate (e.g., phospho-PDGFRβ)
- Microplate reader
2. Assay Procedure:
- Seed cells into 384-well plates and grow to confluence.
- Starve the cells in serum-free medium for 16-24 hours.
- Pre-treat the cells with compounds from the this compound library at a final concentration of 10 µM for 1-2 hours.
- Stimulate the cells with the appropriate ligand (e.g., PDGF) for 15-30 minutes to induce kinase phosphorylation.
- Aspirate the medium and lyse the cells.
- Perform the ELISA according to the manufacturer's instructions to quantify the level of phosphorylated target protein.
- Read the absorbance or fluorescence on a microplate reader.
3. Data Analysis:
- Normalize the data to the positive and negative controls.
- Calculate the percent inhibition for each compound.
- Determine the IC50 values for active compounds by performing dose-response experiments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells [mdpi.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Synthesis of 5-Methylimidazo[1,2-a]pyridine-Based Radioligands for PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its favorable pharmacokinetic properties and ability to cross the blood-brain barrier have made it an attractive scaffold for developing Positron Emission Tomography (PET) radioligands. These ligands are crucial for the in-vivo visualization and quantification of biological targets in the central nervous system (CNS). A significant application for imidazo[1,2-a]pyridine-based radioligands is the imaging of the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation which is upregulated in various neurological disorders.[2][3] This document provides detailed protocols for the synthesis and radiolabeling of 5-methyl-substituted imidazo[1,2-a]pyridine derivatives for use as PET imaging agents.
I. Synthesis of Precursors for Radiolabeling
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone.[4][5] Modifications at various positions allow for the introduction of functional groups necessary for radiolabeling and for modulating the compound's affinity and selectivity for its biological target.
General Synthetic Scheme
The foundational synthesis involves a cyclocondensation reaction. A common route starts with a substituted 2-aminopyridine (e.g., 2-amino-6-methylpyridine to yield a 5-methylimidazo[1,2-a]pyridine) and a substituted α-bromoacetophenone.
Caption: General synthesis of the imidazo[1,2-a]pyridine precursor.
Experimental Protocol: Synthesis of a Mesylate Precursor for [¹⁸F]Fluorination
This protocol describes the synthesis of a tosyl or mesyl precursor, which is commonly used for nucleophilic fluorination with [¹⁸F]fluoride. This example is adapted from methodologies for similar heterocyclic structures.[6]
Materials:
-
5-Methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired mesylated precursor.
II. Radiolabeling Protocols
Radiolabeling introduces a positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the precursor molecule.
Workflow for Radiosynthesis and Purification
The general workflow involves the production of the radionuclide, synthesis of the radiolabeled compound, and subsequent purification and formulation for injection.
Caption: General workflow for radiosynthesis and purification of PET ligands.
Protocol 1: [¹⁸F]Radiolabeling of a Mesylate Precursor
This protocol details the nucleophilic substitution of a mesylate or tosylate leaving group with [¹⁸F]fluoride.
Materials:
-
Mesylate precursor (1-5 mg)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated radiosynthesis unit
-
Semi-preparative and analytical HPLC systems
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
Procedure:
-
Trap aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C.
-
Add a solution of the mesylate precursor (e.g., 2-5 mg in 0.5-1.0 mL of anhydrous acetonitrile or DMSO) to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 100-120 °C for 10-15 minutes.
-
Cool the reaction vessel and dilute the mixture with water/acetonitrile.
-
Pass the crude reaction mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Purify the trapped crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled product.
-
Reformulate the collected fraction by removing the HPLC solvent under vacuum, followed by reconstitution in a sterile solution (e.g., 10% ethanol in saline) and sterile filtration.
-
Perform quality control using analytical HPLC to determine radiochemical purity and molar activity.[7]
Protocol 2: [¹¹C]Radiolabeling via N-Methylation
This protocol describes the methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[8]
Materials:
-
N-desmethyl precursor (0.5-1.0 mg)
-
[¹¹C]CH₄ from cyclotron
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) synthesis module
-
Dimethylformamide (DMF) or Acetone (anhydrous)
-
Base (e.g., NaOH, NaH)
Procedure:
-
Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a gas-phase or loop method within an automated synthesis module.
-
Trap the [¹¹C]methylating agent in a reaction vessel containing the N-desmethyl precursor dissolved in an appropriate solvent (e.g., 0.3 mL DMF).
-
Add a base (e.g., 2 µL of 5 M NaOH) to facilitate the reaction.
-
Heat the reaction mixture at 80-100 °C for 3-5 minutes.
-
Quench the reaction by adding mobile phase from the HPLC system.
-
Inject the crude mixture onto a semi-preparative HPLC for purification.
-
Collect, reformulate, and perform quality control on the final product as described in the [¹⁸F]labeling protocol.
III. Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazo[1,2-a]pyridine-based PET radioligands targeting TSPO. This data is essential for comparing the suitability of different ligands for in-vivo imaging.
Table 1: Radiosynthesis Data
| Radioligand | Precursor Type | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]PBR102 | Tosylate | 50-85% | Not Reported | [6] |
| [¹⁸F]PBR111 | Tosylate | 50-85% | Not Reported | [6] |
| [¹¹C]CB184 | Desmethyl | Not Reported | Not Reported | [2] |
| [¹¹C]7 | Desmethyl | 15-25% | 110-185 | [8] |
Table 2: In Vitro Binding Affinity Data
| Ligand | Target | Kᵢ (nM) | Notes | Reference |
| PBR111 | TSPO | 3.7 | High affinity and selectivity. | [2][9] |
| CB184 | TSPO | 0.54 | Subnanomolar affinity. | [2] |
| CLINDE | TSPO | Not Reported | SPECT tracer with demonstrated BBB permeability. | [2] |
| DAA1106 | TSPO | 0.043 (rat) | High affinity, but not an imidazopyridine. | [2][3] |
IV. Application in PET Imaging: TSPO and Neuroinflammation
TSPO is expressed on the outer mitochondrial membrane of glial cells (microglia and astrocytes). In the healthy brain, TSPO expression is low. However, upon brain injury or in neurodegenerative diseases, microglia become activated, leading to a significant upregulation of TSPO expression. This makes TSPO a valuable biomarker for neuroinflammation.[3][10]
Signaling Pathway and Imaging Target
PET radioligands based on the this compound scaffold can cross the blood-brain barrier, bind to the overexpressed TSPO on activated microglia, and emit a positron signal that can be detected by a PET scanner. The resulting image provides a quantitative map of neuroinflammation in the brain.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 5-Methylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and interesting photophysical properties.[1] Their inherent fluorescence, particularly in the blue-violet region of the spectrum, makes them attractive candidates for the development of novel fluorescent probes for bioimaging and biomolecule labeling.[2] The introduction of a 5-methyl group can modulate the electronic properties and potentially enhance the fluorescence quantum yield.[1] This document provides a detailed protocol for the covalent labeling of proteins with an amine-reactive derivative of 5-methylimidazo[1,2-a]pyridine, specifically using 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid as the starting material for the fluorophore.
The protocol is based on the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the fluorophore and primary amines (e.g., lysine residues) on the protein surface.
Principle of the Reaction
The labeling strategy is a two-step process:
-
Activation of the Fluorophore: The carboxylic acid group on the this compound-2-carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Conjugation to the Protein: The amine-reactive NHS ester of the fluorophore is then introduced to the protein solution at a physiological to slightly basic pH (7.0-8.5). The primary amine groups on the protein surface nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | e.g., Sigma-Aldrich, Matrix Scientific | Fluorophore Precursor |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Standard Chemical Supplier | Activating Agent |
| N-Hydroxysuccinimide (NHS) or Sulfo-NHS | Standard Chemical Supplier | Stabilizing Agent |
| Protein of Interest (amine-containing) | User-provided | Labeling Target |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Lab-prepared | Buffer for Fluorophore Activation |
| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0) | Lab-prepared | Buffer for Protein Labeling |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Lab-prepared | To stop the reaction |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Standard Chemical Supplier | Solvent for Fluorophore |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | e.g., Cytiva, Bio-Rad | Purification of Labeled Protein |
Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives (Estimated)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350-380 nm | Emits in the blue-violet region. The exact value should be determined experimentally for the conjugate. |
| Emission Maximum (λem) | ~430-470 nm | Emits in the blue-violet region. The exact value should be determined experimentally for the conjugate. |
| Molar Extinction Coefficient (ε) at λex | To be determined | This value is crucial for calculating the Degree of Labeling and must be determined experimentally for the specific derivative in the conjugation buffer. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.7 | This is a typical range for imidazo[1,2-a]pyridine derivatives.[3] The actual value depends on the local environment and should be measured for the protein conjugate. |
| Correction Factor (CF) for A280 | To be determined | CF = (ε at 280 nm) / (ε at λex). This must be determined experimentally. |
Experimental Protocols
Diagram of the Experimental Workflow
Protocol 1: Activation of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid with EDC/NHS
This protocol describes the preparation of the amine-reactive NHS ester of the fluorophore.
-
Reagent Preparation:
-
Prepare Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH adjusted to 5.5.
-
Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a 10 mg/mL stock solution of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of the fluorophore stock solution.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS to the fluorophore solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
-
Protocol 2: Labeling of Protein with Activated Fluorophore
This protocol details the conjugation of the activated fluorophore to the target protein.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein of interest into the Conjugation Buffer (e.g., 0.1 M PBS, pH 7.5) at a concentration of 1-10 mg/mL.
-
Ensure that the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Add the freshly prepared activated fluorophore solution from Protocol 1 to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the fluorophore to the protein. The optimal ratio should be determined empirically.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification and Analysis of the Labeled Protein
This protocol describes the removal of unreacted fluorophore and the characterization of the conjugate.
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Conjugation Buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled protein with the Conjugation Buffer. The protein-fluorophore conjugate will typically elute in the first colored fraction, while the smaller, unconjugated fluorophore molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the fluorophore (Amax).
-
Calculate the concentration of the fluorophore using the Beer-Lambert law: [Fluorophore] (M) = Amax / (ε_fluorophore × path length)
-
Calculate the corrected protein absorbance to account for the fluorophore's absorbance at 280 nm: A_protein = A280 - (Amax × CF) where CF is the correction factor (A280 of the fluorophore / Amax of the fluorophore).
-
Calculate the concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Fluorophore] / [Protein]
-
Logical Relationship of EDC/NHS Coupling
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Inefficient activation of the fluorophore. | Ensure EDC and NHS are fresh and have been stored under dry conditions. Equilibrate to room temperature before opening. Use a freshly prepared Activation Buffer at the correct pH (4.5-6.0). |
| Hydrolysis of NHS ester. | Perform the conjugation step immediately after the activation step. Ensure the pH of the Conjugation Buffer is not too high (ideally 7.2-8.0). | |
| Insufficient molar excess of fluorophore. | Increase the molar ratio of the activated fluorophore to the protein in the conjugation reaction. | |
| Protein Precipitation | High degree of labeling leading to insolubility. | Decrease the molar excess of the fluorophore in the conjugation reaction. |
| Unsuitable buffer conditions. | Ensure the protein is soluble and stable in the chosen Conjugation Buffer. Consider adding solubilizing agents if compatible with the protein. | |
| High Background Fluorescence | Incomplete removal of unconjugated fluorophore. | Ensure thorough purification by size-exclusion chromatography. Collect only the initial colored fractions corresponding to the high molecular weight protein conjugate. |
Conclusion
The protocol outlined provides a comprehensive framework for the fluorescent labeling of proteins using this compound-2-carboxylic acid. By following the described steps for fluorophore activation, protein conjugation, and purification, researchers can generate fluorescently labeled proteins suitable for a variety of applications in biological research and drug development. It is essential to experimentally determine the specific photophysical properties of the final conjugate to ensure accurate quantitative analysis.
References
Application of 5-Methylimidazo[1,2-a]pyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in materials science due to their promising photophysical properties.[1] These compounds often exhibit strong fluorescence with high quantum yields, making them attractive candidates for applications in organic light-emitting diodes (OLEDs). The imidazo[1,2-a]pyridine scaffold can be readily functionalized, allowing for the tuning of its electronic and optical properties. The introduction of a methyl group at the 5-position of the pyridine ring is anticipated to influence the molecule's photophysical characteristics and its performance as an emissive material in OLEDs. Generally, electron-donating groups like methyl can enhance luminescence.[1] This document provides an overview of the potential application of 5-Methylimidazo[1,2-a]pyridine in OLEDs, including its synthesis, photophysical properties, and representative device performance based on closely related imidazo[1,2-a]pyridine derivatives.
Data Presentation: Performance of Imidazo[1,2-a]pyridine-based OLEDs
| Emitter/Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Emission Color | Reference |
| IP-PPI (non-doped) | ITO/NPB/IP-PPI/TPBi/LiF/Al | 4.85 | >10000 | (0.153, 0.097) | Deep-Blue | [2] |
| IP-DPPI (non-doped) | ITO/NPB/IP-DPPI/TPBi/LiF/Al | 4.74 | >10000 | (0.154, 0.114) | Deep-Blue | [2] |
| 20 wt% IP-DPPI in 26DCzPPy | ITO/NPB/26DCzPPy:IP-DPPI/TPBi/LiF/Al | 6.13 | >10000 | (0.153, 0.078) | Deep-Blue | [2] |
| SK-3 | ITO/HATCN/NPB/TCTA/SK-3/TPBi/LiF/Al | ~6.4 | - | - | - | [3] |
| SK-4 | ITO/HATCN/NPB/TCTA/SK-4/TPBi/LiF/Al | ~10.0 | - | - | - | [3] |
| GBY-17 (non-doped) | ITO/HAT-CN/NPB/TCTA/GBY-17/TPBi/LiF/Al | 15.6 | 4420 | (0.23, 0.42) | Cyan | [4] |
| GBY-18 (non-doped) | ITO/HAT-CN/NPB/TCTA/GBY-18/TPBi/LiF/Al | 10.9 | 2740 | (0.59, 0.38) | Orange | [4] |
Note: The performance of OLEDs is highly dependent on the device architecture and the specific materials used.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone or a related compound. The following protocol is adapted from the synthesis of a similar compound, ethyl this compound-2-carboxylate.[5]
Materials:
-
6-Methylpyridin-2-amine
-
Bromoacetaldehyde diethyl acetal (or a similar 2-carbon synthon)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyridin-2-amine (1.0 eq) in ethanol.
-
Addition of Reagent: Add bromoacetaldehyde diethyl acetal (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device
The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation under high vacuum.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): this compound (as emitter or host)
-
Electron Transport Layer (ETL), e.g., TPBi (1,3,5-Tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)
-
Shadow masks for patterning the organic layers and cathode
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation:
-
HIL (e.g., HAT-CN, ~10 nm)
-
HTL (e.g., NPB, ~40 nm)
-
EML (e.g., this compound, ~20 nm). If used as a host, co-evaporate with the desired dopant.
-
ETL (e.g., TPBi, ~30 nm)
-
The deposition rates for the organic layers are typically 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, ~1 nm) at a rate of 0.1 Å/s.
-
Deposit the metal cathode (e.g., Al, ~100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE) of the fabricated device.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for OLED fabrication.
Caption: A typical multilayer OLED device structure.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine Derivatives in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Within this class, 5-methylimidazo[1,2-a]pyridine derivatives have emerged as promising candidates for targeted cancer therapy. These compounds have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR pathway, and by targeting specific oncogenic mutations like KRAS G12C. This document provides detailed application notes on the utility of these derivatives and comprehensive protocols for their evaluation in a research setting.
Key Applications in Targeted Cancer Therapy
This compound derivatives are being investigated for their potential to:
-
Inhibit Cancer Cell Proliferation: These compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those from lung, breast, colon, and melanoma cancers.
-
Induce Apoptosis and Cell Cycle Arrest: Many derivatives trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells, preventing their uncontrolled division.
-
Target Specific Oncogenic Drivers: Certain derivatives have been designed to specifically inhibit mutated proteins that drive cancer growth, such as KRAS G12C.[1]
-
Modulate Key Signaling Pathways: A primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Series 1 | |||
| Derivative A | MCF-7 (Breast) | 2.55 | [4] |
| HeLa (Cervical) | 3.89 | [4] | |
| Compound Series 2 | |||
| I-11 | NCI-H358 (KRAS G12C Mutant Lung) | Potent (Specific value not provided) | [1] |
| Compound Series 3 | |||
| 15d | A375P (Melanoma) | < 0.06 | [5] |
| 17e | A375P (Melanoma) | < 0.06 | [5] |
| 18c | A375P (Melanoma) | < 0.06 | [5] |
| 18h | A375P (Melanoma) | < 0.06 | [5] |
| 18i | A375P (Melanoma) | < 0.06 | [5] |
| MIA | |||
| MDA-MB-231 (Breast) | ~30 | [6][7] | |
| SKOV3 (Ovarian) | ~40 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a 2,5-disubstituted imidazo[1,2-a]pyridine core, which can be adapted for various derivatives.
Materials:
-
6-Methyl-2-aminopyridine
-
α-Bromoacetophenone derivative
-
Ethanol
-
Sodium bicarbonate
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-2-aminopyridine (1 equivalent) in ethanol.
-
Add the desired α-bromoacetophenone derivative (1 equivalent) to the solution.
-
Add sodium bicarbonate (2 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired this compound derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
General synthetic workflow for this compound derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the measurement of cell viability in response to treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Protocol 3: Analysis of Apoptosis by Western Blot
This protocol describes the detection of key apoptosis-related proteins by Western blotting to elucidate the mechanism of action of the derivatives.[10][11]
Materials:
-
Cancer cells treated with the this compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the compound at the desired concentration and time points.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo efficacy of the compounds.[12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthetic
Procedure:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel targeted cancer therapies. The protocols and data presented in this document provide a foundational framework for researchers to explore the synthesis, in vitro, and in vivo activities of these compounds. Further investigation into their mechanisms of action, pharmacokinetic properties, and efficacy in various cancer models will be crucial for their translation into clinical applications.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Methylimidazo[1,2-a]pyridine and its derivatives in antimicrobial susceptibility testing (AST). The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines the antimicrobial potential of this class of compounds, presents available quantitative data, and provides detailed protocols for in vitro evaluation.
Introduction
Imidazo[1,2-a]pyridines are fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological profiles.[1][2] Modifications on this core structure, including the addition of a methyl group at the 5-position, have been explored to develop novel antimicrobial agents. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mechanism of action for some derivatives is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1]
Data Presentation: Antimicrobial Activity of this compound Derivatives
While data on the standalone this compound is limited in publicly available literature, numerous studies have demonstrated the antimicrobial efficacy of its derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-methyl-substituted imidazo[1,2-a]pyridine derivatives against a panel of pathogenic microorganisms. This data highlights the potential of the this compound scaffold as a basis for the development of new antimicrobial agents.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Azo-linked 7-methyl-imidazo[1,2-a]pyridine derivative (4d) | Escherichia coli CTXM (MDR) | 0.5 - 0.7 | [5] |
| Azo-linked 7-methyl-imidazo[1,2-a]pyridine derivative (4d) | Klebsiella pneumoniae NDM (MDR) | 0.5 - 0.7 | [5] |
| Pyrazolo-imidazo[1,2-a]pyridine conjugates (general) | Gram-positive & Gram-negative bacteria | <1 - 19.53 | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (MDR) | 0.07 - 2.2 | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (XDR) | 0.07 - 0.14 | [6] |
| Imidazo[1,2-a]pyridine amides (IPAs) | Mycobacterium tuberculosis H37Rv | 0.05 - ≤100 | [7] |
| Imidazo[1,2-a]pyridine sulfonamides (IPSs) | Mycobacterium tuberculosis H37Rv | 0.4 - >100 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial susceptibility testing of this compound and its derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.
Materials:
-
This compound derivative (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum
-
Positive control (organism in broth without the compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Positive Control: Add the inoculum to wells containing only the growth medium.
-
Negative Control: Include wells with only the growth medium to check for sterility.
-
Standard Antibiotic: Prepare serial dilutions of a standard antibiotic as a reference.
-
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Solution of this compound derivative of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Sterile swabs
-
Standard antibiotic disks
-
Incubator
-
Calipers or a ruler
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution and allow them to dry.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the surface of the MHA plate with the standardized inoculum using a sterile swab.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a standard antibiotic disk on the same plate to serve as a positive control. A blank disk impregnated with the solvent can be used as a negative control.
-
Incubation: Invert the plates and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Visualizations
Proposed Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives
The following diagram illustrates a proposed mechanism of action for certain imidazo[1,2-a]pyridine derivatives, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Caption: Proposed inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Tschitschibabin reaction. This involves the condensation of 2-amino-6-methylpyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to optimize include reaction temperature, choice of solvent, and the purity of starting materials. Monitoring the reaction progress using thin-layer chromatography (TLC) is also crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis can be a highly effective method for the preparation of imidazo[1,2-a]pyridines. It often leads to significantly reduced reaction times and can, in some cases, improve yields compared to conventional heating.
Q4: How can I purify the crude this compound product?
A4: The primary methods for purification are silica gel column chromatography and recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Recrystallization can be performed from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the 2-amino-6-methylpyridine and the α-haloketone are of high purity. Purify starting materials by recrystallization or distillation if necessary. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the Tschitschibabin reaction, temperatures typically range from room temperature to reflux. A temperature screening (e.g., 60°C, 80°C, 100°C) may be necessary to find the optimal condition. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Common solvents include ethanol, isopropanol, DMF, and acetonitrile. A solvent screen may be beneficial. In some cases, a mixture of solvents, like water-isopropanol, can be effective, especially under microwave conditions.[1] |
| Inefficient Catalyst or Lack Thereof | While many syntheses of imidazo[1,2-a]pyridines are catalyst-free, some methodologies benefit from a catalyst. For multicomponent reactions, Lewis acids or other catalysts can be employed. |
| Reaction Time Too Short or Too Long | Monitor the reaction progress closely by TLC. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition. |
Problem 2: Presence of Multiple Spots on TLC (Impurity Formation)
| Possible Cause | Suggested Solution |
| Side Reactions | Side reactions, such as self-condensation of the α-haloketone or polymerization, can occur. This can be minimized by controlling the reaction temperature and the rate of addition of reagents. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will observe spots corresponding to your starting materials. Consider optimizing the reaction time, temperature, or stoichiometry of the reactants. |
| Formation of Isomeric Byproducts | Depending on the reaction conditions, there is a possibility of forming isomeric impurities. Careful purification by column chromatography is essential to isolate the desired 5-methyl isomer. |
| Residual Pyridine from Synthesis or as a Base | If pyridine was used as a solvent or base, its removal can be challenging. An acidic wash (e.g., with dilute HCl) can convert pyridine to its water-soluble salt, facilitating its removal during aqueous work-up. Alternatively, a wash with an aqueous copper sulfate solution can be used for acid-sensitive compounds. |
Data Presentation: Impact of Reaction Conditions on Imidazo[1,2-a]pyridine Synthesis
The following table summarizes the effect of different catalysts and solvents on the yield of the imidazo[1,2-a]pyridine scaffold, which can be extrapolated to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| None | Ethanol | Reflux | Good to Excellent | [2] |
| None | DMF | Reflux | Good | [2] |
| CuI | Acetonitrile | 80-140 | Good | [3] |
| Sc(OTf)₃ | Acetonitrile | 80-140 | Good | [3] |
| Iodine | Water | Ambient | 79 | [4] |
| None (Microwave) | Water-IPA | - | 95 | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Tschitschibabin Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-amino-6-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add chloroacetaldehyde (1.1 eq) dropwise at room temperature. If using bromoacetaldehyde diethyl acetal, an acidic workup will be required to hydrolyze the acetal.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in 5-Methylimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific side reactions and experimental issues in a question-and-answer format.
Question 1: Low Yield of this compound
My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, suboptimal reaction conditions, or the formation of stable side products. The most common synthetic route involves the condensation of 6-methyl-2-aminopyridine with an α-haloketone (a variation of the Tschitschibabin reaction).
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
-
Inefficient Halogenation of the Ketone: If you are generating the α-haloketone in situ, for instance from an acetophenone using a brominating agent like N-Bromosuccinimide (NBS), the halogenation step might be inefficient. Ensure the stoichiometry of the halogenating agent is correct and that the reaction conditions are suitable for this initial step.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol are commonly used, polar aprotic solvents such as Dimethylformamide (DMF) can sometimes lead to higher yields, although they may require higher temperatures for purification.
-
Base: The presence and strength of a base can be critical. For the condensation of 6-methyl-2-aminopyridine with an α-haloketone, a mild base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction. In some cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may improve yields.[1]
-
-
Side Product Formation:
-
Significant formation of side products will directly impact the yield of the desired product. Please refer to the subsequent questions for troubleshooting specific side reactions.
-
Question 2: Formation of an Isomeric Impurity
I have isolated an impurity with the same mass as my desired this compound. What could it be and how can I avoid it?
The most likely isomeric impurity is 7-Methylimidazo[1,2-a]pyridine . This arises from the use of a common precursor, 4-methyl-2-aminopyridine, which can be present as an impurity in the 6-methyl-2-aminopyridine starting material.
Cause & Mitigation:
-
Contaminated Starting Material: The primary cause is the presence of 4-methyl-2-aminopyridine in your 6-methyl-2-aminopyridine. The commercial production of picolines can sometimes lead to mixtures of isomers that are carried through subsequent synthetic steps.
-
Solution: It is crucial to verify the purity of the 6-methyl-2-aminopyridine starting material by analytical techniques such as NMR spectroscopy or GC-MS before use. If significant isomeric impurity is detected, purification of the starting material by recrystallization or column chromatography may be necessary.
-
Question 3: Presence of a High Molecular Weight Byproduct
My analysis shows a significant byproduct with approximately double the mass of the expected product. What is this and how can I prevent its formation?
This high molecular weight byproduct is likely a dimer , such as a bipyridine derivative. This can occur under certain conditions, particularly in the Chichibabin reaction when using strong bases like sodium amide.
Cause & Prevention:
-
Reaction Conditions Favoring Dimerization: The classic Chichibabin reaction conditions, which involve heating pyridine derivatives with sodium amide at high temperatures, can promote the formation of bipyridine dimers as a side reaction.[2]
-
Solution: To minimize dimer formation, it is advisable to use milder reaction conditions. The condensation of 6-methyl-2-aminopyridine with a pre-formed or in situ generated α-haloketone is generally less prone to dimerization than the traditional Chichibabin amination. If you must use a strong base, carefully controlling the temperature and reaction time can help to reduce the formation of this byproduct.
-
Question 4: Formation of a Dark, Tarry Substance in the Reaction Mixture
My reaction mixture turns dark and I have difficulty isolating the product from a tarry residue. What is causing this and what can I do?
The formation of dark, polymeric, or tarry substances is often due to polymerization of starting materials or products, or decomposition under harsh reaction conditions.
Causes & Solutions:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, resulting in polymerization and tar formation.
-
Solution: Carefully control the reaction temperature. Use an oil bath with a thermostat for precise temperature management. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.
-
-
Presence of Oxygen: For some synthetic routes, particularly those involving copper catalysts, the presence of oxygen (air) is necessary as an oxidant.[3] However, in other cases, an inert atmosphere can prevent oxidative side reactions and decomposition.
-
Solution: If the reaction does not require an oxidant, consider running the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative decomposition.
-
-
Acid/Base Imbalance: A highly acidic or basic environment can catalyze polymerization or degradation pathways.
-
Solution: Ensure the appropriate stoichiometry of any acid or base used in the reaction. The use of a mild base like sodium bicarbonate is often sufficient to neutralize acid generated during the reaction without causing excessive decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used and generally reliable method is the condensation of 6-methyl-2-aminopyridine with an α-haloketone, such as phenacyl bromide (to yield 5-methyl-2-phenylimidazo[1,2-a]pyridine). This reaction is a modification of the Tschitschibabin reaction and typically offers good yields under relatively mild conditions.
Q2: Can I use a one-pot reaction to generate the α-haloketone in situ?
Yes, one-pot procedures where the α-haloketone is generated in situ are common and can be very efficient. For instance, reacting an acetophenone with a brominating agent like N-Bromosuccinimide (NBS) or using a system like CBrCl3 where the 2-aminopyridine acts as a bromine shuttle can be effective.[4] This avoids the need to isolate the often lachrymatory α-haloketone.
Q3: What role does the 5-methyl group play in the reaction?
The methyl group at the 5-position of the imidazo[1,2-a]pyridine ring system originates from the methyl group at the 6-position of the 2-aminopyridine starting material. The methyl group is an electron-donating group, which can slightly increase the nucleophilicity of the pyridine nitrogen, potentially influencing the rate of the initial N-alkylation step. However, its electronic effect is generally not considered to dramatically alter the course of the reaction compared to the unsubstituted analogue, though it may have a minor impact on reaction kinetics.
Q4: How can I best purify the final this compound product?
The most common method for purification is column chromatography on silica gel. The choice of eluent will depend on the specific substituents on your imidazo[1,2-a]pyridine core. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically a good starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material, especially if the crude product is relatively clean.
Q5: Are there any green chemistry approaches for this synthesis?
Yes, there is growing interest in developing more environmentally friendly methods. Some approaches include:
-
Using water as a solvent.[5]
-
Employing microwave-assisted synthesis to reduce reaction times and energy consumption.
-
Using catalytic systems that are more environmentally benign.
-
Solvent-free reaction conditions have also been reported to be effective.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Methyl-2-phenylimidazo[1,2-a]pyridine
| Entry | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Methyl-2-aminopyridine, Phenacyl bromide | DBU | aq. Ethanol | Room Temp | 2 | 92 | [1] |
| 2 | 6-Methyl-2-aminopyridine, Acetophenone, [Bmim]Br3 | Na2CO3 | Solvent-free | Room Temp | 0.67 | 83 | [7] |
| 3 | 6-Methyl-2-aminopyridine, Phenacyl bromide | - | DMF | 100 | 3 | 85 |
Note: The data in this table is compiled from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-phenylimidazo[1,2-a]pyridine via Condensation
This protocol is adapted from a general procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines.[1]
Materials:
-
6-Methyl-2-aminopyridine
-
Phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aqueous Ethanol (1:1 v/v)
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-methyl-2-aminopyridine (1.0 mmol) in aqueous ethanol (1:1 v/v, 5 mL).
-
To this solution, add phenacyl bromide (1.0 mmol).
-
Add DBU (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 5-methyl-2-phenylimidazo[1,2-a]pyridine.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 5. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methylimidazo[1,2-a]pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 5-Methylimidazo[1,2-a]pyridine using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography process in a question-and-answer format.
Question 1: My compound, this compound, is stuck at the origin of the column and will not elute, even with a high percentage of polar solvent.
Answer: This is a common issue when purifying basic compounds like imidazo[1,2-a]pyridines on standard silica gel.
-
Possible Cause 1: Strong Interaction with Acidic Silica Gel. Standard silica gel is slightly acidic and can protonate the basic nitrogen atoms of your compound, causing it to bind very strongly to the stationary phase.[1][2]
-
Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the mobile phase.[1][3] This neutralizes the acidic sites on the silica, reducing the strong interaction and allowing your compound to elute.
-
Possible Cause 2: Compound is in Salt Form. If the preceding reaction was worked up under acidic conditions, your product might be an ammonium salt, which is highly polar and will not move on silica gel.
-
Solution 2: Before chromatography, ensure your crude product is neutralized. This can be done by partitioning the material between an organic solvent (like dichloromethane or ethyl acetate) and a mild aqueous base (like saturated sodium bicarbonate solution).[3]
-
Possible Cause 3: Insufficiently Polar Eluent. While unlikely if you've tried highly polar systems, it's worth confirming that your solvent polarity is adequate.
-
Solution 3: If you are using hexane/ethyl acetate, consider switching to a more polar system like dichloromethane/methanol.[3]
Question 2: The separation between this compound and an impurity is very poor, and they are co-eluting.
Answer: Poor resolution between compounds of similar polarity is a frequent challenge.
-
Possible Cause 1: Suboptimal Solvent System. The polarity of the eluent may not be ideal for resolving your compound from the impurity.
-
Solution 1: Meticulously optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[3] Test various ratios of solvents like hexane/ethyl acetate or dichloromethane/methanol. Aim for an Rf value of approximately 0.2-0.4 for your desired compound to achieve the best separation on the column.[4]
-
Possible Cause 2: Column Dimensions. A short and wide column may not provide enough surface area for a difficult separation.
-
Solution 2: Use a longer, thinner column to increase the theoretical plates and improve resolution.[3]
-
Possible Cause 3: Elution Method. Running the column with a single solvent mixture (isocratic elution) may not be sufficient.
-
Solution 3: Employ a shallow solvent gradient. Start with a less polar mixture and gradually increase the polarity by slowly adding more of the polar solvent. This can help to sharpen bands and improve separation between closely running spots.[3]
Question 3: My product is streaking or "tailing" down the column, leading to broad fractions and poor purity.
Answer: Tailing is often a sign of undesirable secondary interactions with the stationary phase or overloading.
-
Possible Cause 1: Interaction with Silica Gel. As mentioned in Question 1, the basic nature of the imidazopyridine can lead to strong, non-ideal interactions with acidic silica.
-
Solution 1: Add 0.5-2% triethylamine or another base to your eluent to suppress these interactions and achieve sharper, more symmetrical peaks.[1][3]
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column can exceed its separation capacity, leading to tailing.[3]
-
Solution 2: As a general guideline, use a weight ratio of at least 30:1 of silica gel to crude material for effective separation.[5] For difficult separations, this ratio may need to be increased.
-
Possible Cause 3: Poor Solubility/Precipitation. If the compound is not fully soluble in the eluent as it moves down the column, it can cause streaking.
-
Solution 3: Ensure the crude material is fully dissolved before loading. If solubility in the eluent is low, consider a "dry loading" technique.[4][5]
Question 4: I have very low recovery of my compound after the column, or I suspect it is decomposing.
Answer: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic conditions of a standard silica gel column.[4]
-
Possible Cause 1: Decomposition on Silica Gel. The compound may be degrading during the purification process.
-
Solution 1: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[6] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4][6]
-
Possible Cause 2: Compound is Irreversibly Adsorbed. The compound may have bound so strongly that it will not elute even with very polar solvents.
-
Solution 2: This is an extreme case of the issue described in Question 1. Using a base modifier in the eluent is the first step. If that fails, an alternative stationary phase is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh) is the most common stationary phase used for the purification of imidazo[1,2-a]pyridine derivatives.[7][8] However, if compound stability is an issue, neutral alumina can be a suitable alternative.[6]
Q2: What is a good starting eluent system to test on TLC? A2: A mixture of hexanes and ethyl acetate is a standard starting point for many organic compounds, including imidazo[1,2-a]pyridines.[8][9] You can start with a 7:3 or 1:1 mixture and adjust the polarity based on the resulting Rf value. Dichloromethane/methanol is another effective, more polar system.
Q3: Should I use wet loading or dry loading for my sample? A3: The choice depends on your sample's properties.
-
Wet Loading: Ideal for samples that are readily soluble in the eluent. Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.[4][10]
-
Dry Loading: Recommended for samples that have poor solubility in the eluent. Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column bed.[4][5] This technique often results in better separation for difficult-to-dissolve samples.
Q4: How do I properly pack a silica gel column? A4: Proper packing is crucial to avoid cracks or channels that lead to poor separation. The "slurry packing" method is most common. Prepare a slurry of silica gel in your initial, non-polar eluent. Pour this slurry into the column and use gentle pressure or tapping to ensure it packs into a uniform, stable bed. Never let the solvent level drop below the top of the silica bed.[5]
Quantitative Data Summary
The following tables provide typical parameters used in the purification of imidazo[1,2-a]pyridine derivatives.
Table 1: Example Solvent Systems for Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
|---|---|---|---|
| Phenyl-substituted imidazo[1,2-a]pyridines | Silica Gel | Hexane / Ethyl Acetate (Gradient from 50:50 to 30:70) | [7] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexane / Ethyl Acetate (7:3) | [8] |
| Substituted imidazo[1,5-a]pyridines | Silica Gel | Dichloromethane / Methanol (Gradient from 95:5 to 90:10) | [11] |
| Methyl-substituted imidazo[1,5-a]pyridines | Silica Gel | Ethyl Acetate / Hexane (1:2) |[11] |
Table 2: Quick Troubleshooting Reference
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Compound Stuck | Strong interaction with acidic silica | Add 0.5-2% triethylamine to the eluent. |
| Poor Separation | Suboptimal solvent system | Optimize eluent with TLC; use a shallow gradient. |
| Peak Tailing | Secondary interactions; overloading | Add base to eluent; reduce sample load (Silica:Crude > 30:1). |
| Low Recovery | Compound decomposition on silica | Test stability on TLC; consider using neutral alumina. |
| Loading Issues | Poor solubility in eluent | Use the dry loading technique. |
Experimental Protocols
Detailed Protocol: Column Chromatography of this compound
1. Materials and Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Solvents: HPLC-grade hexanes, ethyl acetate, and triethylamine.
-
Develop a solvent system using TLC. A good target Rf for the product is ~0.3. For this compound, start with a 3:1 Hexane:EtOAc mixture and add 0.5% triethylamine to the final eluent.
2. Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel (e.g., 30g for 1g of crude material) with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc) to form a consistent slurry.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to help the silica pack into a uniform bed without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously run solvent through the column until the bed is stable and the solvent level is just above the sand. Do not let the column run dry.[5]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube).
-
If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent. For example, start with 10% EtOAc in Hexane and slowly increase to 30% EtOAc.
5. Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Recrystallization of 5-Methylimidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylimidazo[1,2-a]pyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the recrystallization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound derivatives, offering step-by-step solutions to overcome these challenges.
Problem: The compound "oils out" and does not form crystals.
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point. For this compound derivatives, which can possess a range of polarities, this phenomenon can be addressed by the following steps:
-
Re-dissolve the oil: Heat the solution to re-dissolve the oil completely.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate and gradually lowering the temperature. Insulating the flask can also promote slower cooling.
-
Solvent polarity modification: If oiling persists, consider adding a small amount of a co-solvent to modify the polarity of the crystallization medium. For polar imidazo[1,2-a]pyridine derivatives, a slightly less polar co-solvent might be beneficial.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal of the pure compound to induce crystallization.
Problem: No crystals form, even after the solution has cooled completely.
Answer:
Failure to form crystals can be due to several factors, including the use of an inappropriate solvent, a solution that is too dilute, or supersaturation.
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod.
-
Seed Crystals: Add a tiny crystal of the pure this compound derivative to the solution.
-
-
Increase Concentration: If nucleation techniques are unsuccessful, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and inclusion of impurities.
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, cool the flask in an ice bath.
-
Re-evaluate the Solvent: If all else fails, the chosen solvent may be unsuitable. The compound might be too soluble in it, even at low temperatures. In this case, the solvent should be removed by rotary evaporation, and a different solvent or solvent system should be selected.
Problem: The recrystallization yield is very low.
Answer:
A low yield can be frustrating and may be caused by several procedural missteps.
-
Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of hot solvent to dissolve the compound. Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.
-
Ensure Complete Precipitation: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve the yield.
-
Avoid Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), a small sample can be concentrated. If a substantial amount of solid appears, it may be possible to recover a second crop of crystals by further concentrating the mother liquor. However, be aware that this second crop may be less pure than the first.
Problem: The resulting crystals are colored or appear impure.
Answer:
The presence of color or obvious impurities after recrystallization indicates that the chosen solvent did not effectively separate the desired compound from the contaminants.
-
Use of Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Hot Filtration: Ensure that any insoluble impurities are removed by performing a hot gravity filtration before allowing the solution to cool.
-
Re-recrystallization: If the crystals are still impure, a second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound derivatives?
A1: The ideal solvent depends on the specific derivative and its substituents. However, given the polar nature of the imidazo[1,2-a]pyridine core, polar solvents are a good starting point. Ethanol has been successfully used for the recrystallization of (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol. Other polar solvents like methanol, isopropanol, and acetonitrile could also be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent.
Q2: When should I use a mixed solvent system for recrystallization?
A2: A mixed solvent system is useful when no single solvent has the ideal solubility characteristics (i.e., the compound is either too soluble or not soluble enough in common solvents). For this compound derivatives, a common approach is to dissolve the compound in a "good" polar solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone) and then add a "poor" less polar solvent in which it is insoluble (e.g., water, hexane, or diethyl ether) dropwise to the hot solution until it becomes cloudy. The solution is then clarified by adding a few drops of the good solvent and allowed to cool slowly. A mixture of ethanol and water is a commonly used mixed solvent system for many organic compounds and could be a good choice for this class of derivatives.
Q3: How do I select the right solvent for my specific this compound derivative?
A3: The principle of "like dissolves like" is a good starting point. The imidazo[1,2-a]pyridine core is polar. The overall polarity of your derivative will be influenced by its substituents.
-
For polar derivatives (e.g., those with hydroxyl, carboxyl, or amino groups): Start with polar protic solvents like ethanol, methanol, or water.
-
For less polar derivatives (e.g., those with large alkyl or aryl groups): You might consider moderately polar solvents like ethyl acetate or acetone, or a mixed solvent system.
The best approach is to experimentally test the solubility of a small amount of your compound in a range of solvents at room temperature and at their boiling points.
Quantitative Data Summary
The following table summarizes recrystallization solvent systems that have been reported for imidazo[1,2-a]pyridine derivatives. Note that specific quantitative data for a wide range of 5-methyl derivatives is limited in the literature, and these should be considered as starting points for optimization.
| Compound Class | Solvent System(s) | Observations/Notes |
| (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol | Ethanol | The solid product was successfully recrystallized from ethanol. |
| 2-Methylimidazo[1,2-a]pyridine derivatives | Ethanol-Water | The crude products precipitated on cooling and were recrystallized from an ethanol-water mixture.[1] |
| 3-Amino-substituted imidazo[1,2-a]pyridines | Ethyl Acetate (co-solvent) | Purification was achieved by column chromatography or crystallization, suggesting ethyl acetate is a suitable solvent. |
Experimental Protocol: Recrystallization of (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol from Ethanol
This protocol is based on a reported successful recrystallization and serves as a general guideline.
Materials:
-
Crude (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logic for selecting a suitable recrystallization solvent.
References
Technical Support Center: Enhancing Aqueous Solubility of 5-Methylimidazo[1,2-a]pyridine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5-Methylimidazo[1,2-a]pyridine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A1: this compound, like many heterocyclic compounds, has low intrinsic aqueous solubility due to its relatively nonpolar structure. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the compound's solubility limit is exceeded.[1][2] This can be influenced by factors such as the final concentration of the compound, the percentage of organic solvent in the final solution, temperature, and the pH of the buffer.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q3: Can I heat my solution to dissolve the this compound?
A3: Gentle warming can be a useful technique to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. It is advisable to warm the solution to 37°C for a short period.[1] If the compound precipitates upon cooling to room temperature or the temperature of your assay, it indicates that you have created a supersaturated solution that is not stable.
Q4: Are there structural modifications I can make to this compound to improve its solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance the aqueous solubility of the imidazo[1,2-a]pyridine scaffold. This often involves the introduction of polar functional groups. For instance, adding groups like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase polarity. Another common strategy is the conversion of a carboxylic acid intermediate to a variety of amide analogues to fine-tune solubility. It's a careful balance to improve solubility without negatively impacting the desired biological activity.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
A visible precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous buffer or cell culture medium.
-
Inconsistent results in biological assays, suggesting the actual concentration of the compound in solution is lower than intended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Delayed Precipitation in Cell Culture
Symptoms:
-
The initial solution is clear, but a precipitate forms after incubation (e.g., overnight in a 37°C incubator).
-
Crystal growth is observed in the wells of a microplate under a microscope.
Troubleshooting Steps:
-
Evaluate Kinetic vs. Thermodynamic Solubility: Your compound may have initially formed a supersaturated solution that is not thermodynamically stable. Determine the thermodynamic solubility by incubating the compound in the assay medium for an extended period (e.g., 24 hours) and then measuring the concentration of the supernatant.[4]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with your compound and reduce its solubility over time.[1]
-
Test in Simpler Buffers: Assess the solubility in simpler aqueous buffers (e.g., PBS) to see if media components are the issue.
-
Reduce Serum Concentration: If permissible for your assay, try reducing the percentage of FBS.
-
-
pH Shift in Culture: Cellular metabolism can cause a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1] Monitor the pH of your medium and ensure it is adequately buffered.
Data Presentation: Solubility Enhancement Strategies
The following tables provide an overview of common solubility enhancement techniques with illustrative data for a hypothetical imidazo[1,2-a]pyridine derivative, based on values reported for similar compounds.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (in PBS, pH 7.4) | Maximum Soluble Concentration (µM) | Fold Increase (vs. PBS alone) |
| PBS alone | ~1 | 1 |
| 0.5% DMSO | ~5 | 5 |
| 1% DMSO | ~12 | 12 |
| 5% Ethanol | ~8 | 8 |
| 5% PEG 400 | ~15 | 15 |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | Maximum Soluble Concentration (µM) |
| pH 5.0 (Acetate Buffer) | ~25 |
| pH 7.4 (Phosphate Buffer) | ~1 |
| pH 9.0 (Borate Buffer) | <1 |
Note: As a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions due to protonation.
Table 3: Effect of Cyclodextrins on Aqueous Solubility
| Solubilizing Agent (in Water) | Maximum Soluble Concentration (µM) | Fold Increase (vs. Water alone) |
| Water alone | ~1 | 1 |
| 1% (w/v) HP-β-CD | ~50 | 50 |
| 5% (w/v) HP-β-CD | ~250 | 250 |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.[4]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add a fixed volume of each DMSO solution to a corresponding well containing a fixed volume of PBS (e.g., 5 µL of DMSO solution to 95 µL of PBS) to achieve a final DMSO concentration of 5%.
-
Seal the plate and shake it at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a simple method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[5][6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 5% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.
-
The concentration of the dissolved compound in the supernatant can be determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visualization of Experimental Workflow
References
stability of 5-Methylimidazo[1,2-a]pyridine in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylimidazo[1,2-a]pyridine in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the imidazo[1,2-a]pyridine core?
A1: The imidazo[1,2-a]pyridine scaffold is recognized as a privileged and stable heterocyclic structure in medicinal chemistry.[1][2] This stability makes it a desirable core for the development of various therapeutic agents. However, the stability of a specific derivative like this compound can be influenced by its substitution pattern and the experimental conditions it is subjected to.
Q2: How does pH affect the stability of this compound?
A2: The stability of pharmaceutical compounds can be significantly influenced by pH.[3] For nitrogen-containing heterocyclic compounds like this compound, extreme pH conditions (both acidic and basic) can potentially lead to hydrolysis or other degradation pathways. The ionization state of the molecule can change with pH, which may alter its susceptibility to degradation.[3] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for storage and formulation.
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related imidazo[1,2-a]pyridine derivatives can undergo degradation through hydrolysis, oxidation, and photolysis under forced degradation conditions.[4][5] Hydrolysis may occur at the imidazole or pyridine ring, while oxidation could target the electron-rich heterocyclic system. Photodegradation can also occur upon exposure to light.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: Common organic solvents such as methanol, ethanol, acetonitrile (ACN), and dichloromethane (DCM) are often used to dissolve imidazo[1,2-a]pyridine derivatives for analysis.[6] For long-term storage, it is advisable to use aprotic, anhydrous solvents and store the solutions at low temperatures, protected from light, to minimize potential degradation. The choice of solvent should be guided by the specific experimental requirements and compatibility with the analytical method.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| pH of the medium | Ensure the pH of your solvent or buffer system is within a stable range for the compound. If you are using aqueous solutions, buffer them to a neutral or slightly acidic pH. Conduct a pH stability profile to identify the optimal range. |
| Presence of Oxidizing Agents | Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities. Use freshly distilled or high-purity solvents. Consider degassing the solvent to remove dissolved oxygen. |
| Exposure to Light | Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize the exposure of the compound, both in solid and solution form, to direct sunlight or strong artificial light. |
| Elevated Temperature | Store solutions of this compound at refrigerated or frozen temperatures to slow down potential degradation kinetics. Avoid repeated freeze-thaw cycles. |
| Reactive Solvent | Ensure the chosen solvent is inert towards the compound. Protic solvents, especially at elevated temperatures, might participate in degradation reactions. If in doubt, switch to an aprotic solvent. |
Issue 2: Inconsistent Analytical Results (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | The stationary phase or mobile phase of your HPLC system might be contributing to the degradation. Check the pH of your mobile phase. Try using a different type of column (e.g., with a different packing material or end-capping). |
| In-sampler Degradation | If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler if available. Prepare fresh samples just before analysis. |
| Co-elution with Degradants | Your analytical method may not be stability-indicating, meaning degradants are not being separated from the parent peak. A forced degradation study should be performed to develop a stability-indicating method.[4] |
| Sample Preparation Issues | Inconsistent sample preparation can lead to variable results. Ensure accurate and consistent weighing, dilution, and mixing steps. Use a validated sample preparation protocol. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
Disclaimer: The following data are for illustrative purposes and may not represent actual experimental values.
| Solvent | Estimated Solubility (mg/mL) at 25°C |
| Methanol | > 20 |
| Ethanol | > 15 |
| Acetonitrile | > 10 |
| Dichloromethane | > 25 |
| Water | < 1 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions (48 hours)
Disclaimer: The following data are for illustrative purposes and may not represent actual experimental values. Degradation is typically targeted to be in the 5-20% range for method validation.[4][5]
| Stress Condition | Reagent/Condition | Temperature (°C) | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 15 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 25 |
| Oxidation | 3% H₂O₂ | 25 | 18 |
| Thermal | Solid State | 80 | 8 |
| Photolytic | UV light (254 nm) | 25 | 22 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 48 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 48 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to obtain a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control solution by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic acid in Water (B).
-
Start with 90% B, ramp to 10% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Inject the non-stressed control solution to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Biological Screening of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the common pitfalls encountered during the biological screening of imidazo[1,2-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like imidazo[1,2-a]pyridines and can cause assay artifacts such as underestimated potency and high data variability.[1] Here is a troubleshooting workflow to address this:
-
Quantify Solubility: First, determine both the kinetic and thermodynamic solubility of your compound in the relevant assay buffer.
-
Kinetic solubility is measured by adding a DMSO stock solution to the buffer and identifying the concentration at which precipitation occurs, often assessed by turbidimetry. This mimics the conditions of many in vitro assays.
-
Thermodynamic solubility is the equilibrium solubility, determined by shaking an excess of the solid compound in the buffer for an extended period (e.g., 24-72 hours).
-
-
Modify Assay Conditions: If the compound's solubility is near the desired assay concentration, minor adjustments to the protocol might suffice. This can include adding a small percentage of bovine serum albumin (BSA) or optimizing the final DMSO concentration.[1] However, be aware that these modifications can sometimes interfere with the assay.
-
Implement a Solubilization Strategy: For compounds with very low intrinsic solubility, a more robust solubilization strategy is necessary. Common approaches include chemical modification of the scaffold to introduce polar groups or the use of advanced formulation techniques.[1]
Q2: I am observing cytotoxic effects with my imidazo[1,2-a]pyridine compound. How can I determine if this is a specific anti-cancer effect or general toxicity?
A2: To differentiate between targeted anti-cancer activity and general cytotoxicity, it is crucial to assess the compound's effect on non-cancerous cell lines. Comparing the half-maximal inhibitory concentration (IC50) values between cancer and normal cells will provide a selectivity index. A significantly lower IC50 value in cancer cell lines suggests a degree of selectivity. For example, some imidazo[1,2-a]pyridine derivatives have been shown to have higher IC50 values in non-cancerous Vero cells compared to various cancer cell lines, indicating some level of cancer cell selectivity.[2]
Q3: My imidazo[1,2-a]pyridine compound is showing activity in multiple, unrelated screening assays. What could be the underlying cause?
A3: This phenomenon may be due to the compound acting as a Pan-Assay Interference Compound (PAINS). PAINS are molecules that tend to give false positive results in high-throughput screens by reacting non-specifically with numerous biological targets.[3] The 2-pyridyl 3-amino substituted imidazo[1,2-a]pyridine core has been flagged as a potential PAINS motif.[4] It is advisable to use computational filters to check for PAINS alerts and to perform secondary assays to validate any initial hits.
Q4: I am concerned about potential off-target effects of my lead imidazo[1,2-a]pyridine compound. What are some common off-target liabilities for this class of molecules?
A4: A significant off-target concern for many kinase inhibitors, including some imidazo[1,2-a]pyridines, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[5][6] Additionally, given that many imidazo[1,2-a]pyridines are developed as kinase inhibitors, it is important to profile them against a panel of kinases to assess their selectivity.[5] Some derivatives have shown activity against multiple kinases such as FLT1, JAK2, RET, and PDGFRB.[5]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause: Compound precipitation due to poor solubility in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the wells for any signs of compound precipitation.
-
Reduce the final concentration of the compound in the assay.
-
Increase the final percentage of DMSO in the assay medium (typically up to 0.5% is well-tolerated by most cell lines).
-
Consider formulating the compound with a solubilizing agent, but be sure to include a vehicle control for the formulation.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Potential Cause: Poor cell permeability of the compound.
-
Troubleshooting Steps:
-
Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross cell membranes.
-
If permeability is low, consider chemical modifications to the imidazo[1,2-a]pyridine scaffold to improve its physicochemical properties.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer and Non-Cancerous Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Compound HB9 | A549 (Lung) | 50.56 | - | - | [7] |
| Compound HB10 | HepG2 (Liver) | 51.52 | - | - | [7] |
| Compound 6 | A375 (Melanoma) | <12 | - | - | [8] |
| Compound 6 | WM115 (Melanoma) | <12 | - | - | [8] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | - | - | [8] |
| Compound 10b | Hep-2 (Laryngeal) | 20 | Vero | 76 | [2] |
| Compound 10b | HepG2 (Liver) | 18 | Vero | 76 | [2] |
| Compound 10b | MCF-7 (Breast) | 21 | Vero | 76 | [2] |
| Compound 10b | A375 (Melanoma) | 16 | Vero | 76 | [2] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | Vero | 91 | [2] |
| Compound 12b | HepG2 (Liver) | 13 | Vero | 91 | [2] |
| Compound 12b | MCF-7 (Breast) | 11 | Vero | 91 | [2] |
| Compound 12b | A375 (Melanoma) | 11 | Vero | 91 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures used for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds.[8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24-48 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Replace the existing medium with the medium containing the compounds or vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
In Vitro PI3K Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyridines against PI3K.[12]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 2.5 µL of the PI3K enzyme solution to each well.
-
Reaction Initiation: Start the reaction by adding 5 µL of a substrate and ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the product using a suitable method, such as TR-FRET, by adding the detection reagents. Incubate for an additional 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
Visualizations
Caption: A generalized workflow for in vitro biological screening.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 5-Methylimidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment of cell permeability for 5-Methylimidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low permeability in a Caco-2 assay. What are the potential reasons?
A1: Low permeability of this compound derivatives in Caco-2 assays can stem from several factors:
-
Physicochemical Properties: The inherent properties of the molecule, such as high molecular weight, high polar surface area (TPSA), and low lipophilicity (LogP), can limit passive diffusion across the cell membrane. For instance, a high number of hydrogen bond donors and acceptors can increase the energy barrier for membrane transit.
-
Active Efflux: These derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its net transport across the monolayer.[1]
-
Poor Aqueous Solubility: Low solubility in the assay buffer can lead to an underestimation of permeability as the compound may not be fully available for transport.
-
Metabolism by Caco-2 cells: The compound might be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the receiver compartment.
-
Experimental Issues: Problems with the integrity of the Caco-2 monolayer, inaccurate compound quantification, or nonspecific binding of the compound to the assay plates can also contribute to apparent low permeability.
Q2: How do I differentiate between low passive permeability and active efflux?
A2: To determine if active efflux is limiting the permeability of your compound, you can perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A). An efflux ratio (ER), calculated as (Papp B→A) / (Papp A→B), greater than 2 is indicative of active efflux. Additionally, you can conduct the permeability assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in the A→B permeability in the presence of the inhibitor suggests that your compound is a substrate for that efflux pump.
Q3: What is a good starting point for interpreting the apparent permeability (Papp) values for my compounds?
A3: Papp values are a quantitative measure of permeability. A general classification is as follows:
-
Papp < 1.0 x 10⁻⁶ cm/s: Low permeability
-
1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s: Moderate permeability
-
Papp ≥ 10.0 x 10⁻⁶ cm/s: High permeability
These thresholds can help you categorize your this compound derivatives and compare them to reference compounds.[2]
Q4: Can I use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a preliminary screen?
A4: Yes, PAMPA is a useful high-throughput, cell-free assay to assess passive diffusion. It can help you quickly identify compounds with fundamental permeability issues related to their physicochemical properties. However, since it lacks transporters and metabolic activity, it cannot predict active transport or efflux. Therefore, promising candidates from a PAMPA screen should always be further evaluated in a cell-based assay like the Caco-2 model.
Troubleshooting Guides
This section provides solutions to common problems encountered during the permeability assessment of this compound derivatives.
Issue 1: High Variability in Papp Values Between Replicates
-
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity.
-
Solution: Ensure the integrity of each monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use wells with TEER values within your established acceptable range. You can also perform a Lucifer Yellow permeability assay as a marker for paracellular flux; high permeability of Lucifer Yellow indicates a leaky monolayer.
-
-
Possible Cause 2: Compound Solubility Issues.
-
Solution: Visually inspect the donor solution for any precipitation. Determine the aqueous solubility of your compound at the assay pH. If solubility is low, consider reducing the compound concentration or adding a small percentage of a co-solvent like DMSO (typically ≤1%), ensuring the final concentration does not affect monolayer integrity.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and ensure proper technique to minimize volume errors, especially when preparing serial dilutions and sampling from the donor and receiver wells.
-
Issue 2: Low Compound Recovery (<80%)
-
Possible Cause 1: Nonspecific Binding.
-
Solution: this compound derivatives can be lipophilic and may bind to the plastic of the assay plates. Use low-binding plates and consider adding a low concentration of bovine serum albumin (BSA) (e.g., 1-4%) to the receiver compartment to reduce nonspecific binding.[3]
-
-
Possible Cause 2: Intracellular Accumulation.
-
Solution: The compound may be sequestered within the Caco-2 cells. At the end of the experiment, you can lyse the cells and quantify the amount of compound that has accumulated intracellularly.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Assess the stability of your compound in the assay buffer over the duration of the experiment. If the compound is unstable, you may need to shorten the incubation time or modify the buffer composition.
-
Data Presentation
The following tables summarize in silico predicted ADMET properties for a series of 7-methyl-imidazo[1,2-a]pyridine derivatives and experimental permeability data for the structurally related drug, Zolpidem (a 6-methyl-imidazo[1,2-a]pyridine derivative). This data can serve as a reference for your experimental results.
Table 1: In Silico ADMET Properties of Selected 7-Methyl-Imidazo[1,2-a]pyridine Derivatives [4]
| Compound ID | LogS (Aqueous Solubility) | LogP (Lipophilicity) | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate |
| 4a | -6.61 | 4.04 | 62.25 | High | No | No |
| 4b | -6.90 | 3.85 | 62.25 | High | No | No |
| 4c | -7.20 | 4.52 | 62.25 | Low | No | No |
| 4d | -7.48 | 4.32 | 62.25 | Low | No | No |
| 4f | -5.50 | 3.33 | 62.25 | High | Yes | No |
Table 2: Experimental Permeability Data for Zolpidem [4]
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Cell Model |
| Zolpidem | Data not explicitly provided, but described as efficiently permeable | Calu-3 |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of this compound derivatives across Caco-2 cell monolayers.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Seed Caco-2 cells at an appropriate density onto permeable Transwell® inserts (e.g., 0.4 µm pore size) in a multi-well plate.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Prior to the experiment, measure the TEER of the monolayers using a TEER meter. Ensure values are within the acceptable range for your laboratory (typically >200 Ω·cm²).[5]
3. Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.
-
Incubate the monolayers with transport buffer in both the apical and basolateral compartments for 30 minutes at 37°C on an orbital shaker.
-
For Apical to Basolateral (A→B) Permeability:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer.
-
Remove the buffer from the apical compartment and add the dosing solution.
-
Add fresh transport buffer to the basolateral compartment.
-
-
For Basolateral to Apical (B→A) Permeability:
-
Prepare the dosing solution of the test compound in the transport buffer.
-
Remove the buffer from the basolateral compartment and add the dosing solution.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B)
Visualizations
Logical Workflow for Troubleshooting Low Permeability
Caption: Troubleshooting workflow for low permeability results.
P-glycoprotein (P-gp) Mediated Efflux of Imidazo[1,2-a]pyridine Derivatives
Caption: P-gp mediated efflux of imidazo[1,2-a]pyridine derivatives.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zolpidem Mucoadhesive Formulations for Intranasal Delivery: Characterization, In Vitro Permeability, Pharmacokinetics, and Nasal Ciliotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Methylimidazo[1,2-a]pyridine-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylimidazo[1,2-a]pyridine-based drugs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on overcoming resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased or Loss of Drug Efficacy in Cell Lines Over Time
Question: My cancer cell line, which was initially sensitive to my this compound-based drug, is now showing reduced responsiveness and higher IC50 values. What could be the cause and how can I troubleshoot this?
Answer: This is a common issue indicating the development of acquired resistance. Here’s a step-by-step guide to investigate and address this problem:
Possible Causes and Troubleshooting Steps:
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Troubleshooting:
-
Rhodamine 123 Efflux Assay: Perform a Rhodamine 123 efflux assay to measure the activity of P-gp. Increased efflux of this fluorescent substrate in your resistant cell line compared to the parental line suggests upregulation of P-gp.
-
Western Blot Analysis: Analyze the protein expression levels of P-gp (ABCB1) and BCRP (ABCG2) in both sensitive and resistant cell lines.
-
Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with your this compound-based drug in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp). A restored sensitivity to your drug would indicate the involvement of efflux pumps.
-
-
-
Activation of Alternative Survival Pathways: The cancer cells may have activated compensatory signaling pathways to bypass the inhibitory effect of your drug. Since many imidazo[1,2-a]pyridine derivatives target the PI3K/Akt/mTOR pathway, common bypass mechanisms include the activation of the MAPK/ERK or other receptor tyrosine kinase (RTK) pathways.[1]
-
Troubleshooting:
-
Phospho-protein Analysis (Western Blot): Profile the activation status (phosphorylation) of key proteins in alternative survival pathways, such as p-ERK, p-MEK, and various RTKs, in both your sensitive and resistant cell lines.
-
Combination Therapy: Test the efficacy of your drug in combination with inhibitors of the identified activated pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).
-
-
-
Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.
-
Troubleshooting:
-
Target Sequencing: If the direct molecular target of your this compound-based drug is known (e.g., a specific kinase), sequence the gene encoding this target in your resistant cell line to identify potential mutations.
-
In Vitro Kinase Assays: If a mutation is found, perform in vitro kinase assays with the mutated protein to confirm that it confers resistance to your drug.
-
-
Problem 2: High Intrinsic Resistance in a New Cell Line
Question: I am screening a new panel of cancer cell lines, and some of them show high intrinsic resistance to my this compound-based drug. How can I determine the mechanism of this pre-existing resistance?
Answer: Intrinsic resistance occurs when cancer cells possess inherent characteristics that make them non-responsive to a drug from the outset. The investigation process is similar to that for acquired resistance, but with a focus on the baseline molecular characteristics of the cell line.
Troubleshooting Steps:
-
Baseline Expression of Resistance-Associated Proteins:
-
Efflux Pumps: Perform western blotting to determine the basal expression levels of ABC transporters like P-gp and BCRP. High baseline expression could explain the intrinsic resistance.
-
Signaling Pathway Profiling: Analyze the baseline activation state of major survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) to see if any are hyperactive, which could override the effect of your drug.
-
-
Genetic Profile of the Cell Line:
-
Mutation Analysis: Examine existing genomic data for the cell line (e.g., from the Cancer Cell Line Encyclopedia - CCLE) for mutations in genes related to the drug's target pathway. For instance, mutations in PTEN or activating mutations in downstream effectors of the PI3K pathway could confer resistance to a PI3K inhibitor.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to this compound-based drugs that target the PI3K/Akt/mTOR pathway?
A1: The most common resistance mechanisms include:
-
Reactivation of the PI3K/Akt/mTOR pathway: This can occur through secondary mutations in the target kinase or in other pathway components.[2]
-
Activation of parallel signaling pathways: Upregulation of pathways like the MAPK/ERK cascade can compensate for the inhibition of the PI3K/Akt/mTOR pathway.[1]
-
Increased drug efflux: Overexpression of ABC transporters like P-gp (ABCB1) and BCRP (ABCG2) can reduce the intracellular drug concentration.
-
Upregulation of downstream effectors: Increased expression or activity of proteins downstream of the drug's target can bypass the inhibitory effect. For example, overexpression of PIM kinases can confer resistance to PI3K inhibitors by maintaining the activation of downstream effectors independently of Akt.[1]
Q2: How can I design a combination therapy to overcome resistance?
A2: A rational combination therapy approach involves targeting the identified resistance mechanism.
-
If efflux pumps are upregulated: Combine your drug with an efflux pump inhibitor.
-
If a parallel pathway is activated: Combine your drug with an inhibitor of that pathway (e.g., a MEK inhibitor for MAPK/ERK activation).
-
If a downstream effector is upregulated: Combine your drug with an inhibitor of that specific effector.
Q3: Are there any known mutations that confer resistance to imidazo[1,2-a]pyridine-based kinase inhibitors?
A3: While specific mutations conferring resistance to this compound-based drugs are not yet widely documented in the literature, resistance-conferring mutations have been identified for other kinase inhibitors targeting the same pathways. For example, acquired mutations in the kinase domain of mTOR have been shown to confer resistance to mTOR inhibitors.[3] It is plausible that similar mechanisms could arise for imidazo[1,2-a]pyridine-based kinase inhibitors.
Data Presentation
Table 1: Hypothetical IC50 Values of a this compound-Based Drug (Compound X) in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HCC1937 (Breast Cancer) | Compound X | 45[4] | >100 | >2.2 |
| A375 (Melanoma) | Compound 6 (imidazo[1,2-a]pyridine) | 9.7[5] | 55.2 | 5.7 |
| HeLa (Cervical Cancer) | Compound 6 (imidazo[1,2-a]pyridine) | 12.3[5] | 78.9 | 6.4 |
Table 2: Effect of an Efflux Pump Inhibitor on the Efficacy of Compound X in a Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) |
| Resistant Cell Line | Compound X alone | >100 |
| Resistant Cell Line | Compound X + Verapamil (10 µM) | 55 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[6][7]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
This compound-based drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-based drug in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
This protocol provides a general method for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.[8]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol is a standard method to assess the function of the P-glycoprotein efflux pump.[9][10]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells and resuspend them in a suitable buffer.
-
Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
For the inhibitor control group, pre-incubate cells with Verapamil (e.g., 10 µM) before adding Rhodamine 123.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux. The inhibitor-treated group should show increased fluorescence retention in resistant cells.
Visualizations
Caption: Troubleshooting workflow for acquired resistance.
Caption: PI3K/Akt/mTOR pathway and resistance mechanisms.
References
- 1. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers | MDPI [mdpi.com]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 5-Methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 5-Methylimidazo[1,2-a]pyridine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most established and widely used method is the Tschitschibabin reaction. This involves the condensation of 6-methyl-2-aminopyridine with an α-haloketone, typically chloroacetone or bromoacetone.[1][2] This method is robust, generally high-yielding, and has been successfully applied on a larger scale.
Q2: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes?
A2: A drop in yield during scale-up is a common issue often related to mass and heat transfer limitations.
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reagent concentration can occur, leading to side reactions and byproduct formation. Ensure your reactor's stirring mechanism is adequate for the vessel size and viscosity.
-
Poor Temperature Control: The condensation reaction is often exothermic. Heat generated in a large batch may not dissipate as efficiently as in a small flask, causing the internal temperature to rise uncontrollably. This can degrade reagents and products. Employ a jacketed reactor with controlled heating/cooling and consider a slower, subsurface addition of the limiting reagent.
-
Phase Transfer Issues: If the reaction involves multiple phases, scaling up can change the surface-area-to-volume ratio, affecting reaction rates.
Q3: Column chromatography is not feasible for my target throughput. What are some alternative purification strategies?
A3: Avoiding chromatography is crucial for efficient scale-up. Consider the following:
-
Recrystallization: This is the preferred method for purifying solid products at scale. A systematic solvent screening is essential to find a system that provides good recovery and high purity.
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows you to wash the organic phase to remove non-basic impurities. Subsequent neutralization with a base (e.g., NaOH) will regenerate the freebase, which can then be extracted into a fresh organic solvent.
-
Trituration: Slurrying the crude product in a solvent in which the desired compound is poorly soluble, but impurities are soluble, can significantly improve purity.
Q4: What are the key safety considerations when handling α-haloketones like chloroacetone on a large scale?
A4: α-haloketones are potent lachrymators and are toxic. When handling large quantities:
-
Always operate in a well-ventilated fume hood or a contained environment.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection or safety goggles with a face shield.
-
Have a quench solution (e.g., sodium bicarbonate or sodium bisulfite solution) readily available to neutralize spills.
-
Plan for the safe disposal of waste streams containing residual α-haloketones according to institutional and local regulations.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient heat transfer leading to side reactions. 2. Poor mixing causing localized concentration issues. 3. Product loss during aqueous work-up due to some water solubility. | 1. Use a jacketed reactor for precise temperature control. Consider slower addition of reagents. 2. Ensure robust agitation; verify that the impeller is appropriately sized for the reactor. 3. Perform a back-extraction of all aqueous layers with your organic solvent. Consider adding brine to the aqueous layer to decrease product solubility (salting out). |
| Dark, Tarry Byproduct Formation | 1. Reaction temperature is too high. 2. Presence of oxygen, leading to oxidative polymerization/degradation. 3. Reaction time is excessively long. | 1. Maintain a strict internal temperature profile. A maximum of 80-90°C is often recommended for refluxing in solvents like ethanol. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Product "Oils Out" During Crystallization | 1. The crude product is too impure. 2. The chosen solvent system is unsuitable. 3. Cooling the solution too rapidly. | 1. Attempt a pre-purification step, such as an acid-base wash or a charcoal treatment to remove colored impurities. 2. Screen for a better solvent or solvent mixture (e.g., ethanol/water, isopropanol/heptane). The ideal solvent dissolves the product well at high temperatures but poorly at low temperatures. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can help induce proper crystallization. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated reagents or catalyst (if used). 3. Stoichiometry is incorrect. | 1. Confirm reaction completion via TLC/HPLC before quenching. If stalled, consider increasing the temperature or extending the reaction time. 2. Use fresh, high-purity starting materials. 3. Carefully re-check the molar equivalents of all reagents. |
Data Presentation
Table 1: Comparison of Selected Synthetic Conditions for Imidazo[1,2-a]pyridines
This table summarizes various reported methods, highlighting conditions that are favorable for scale-up, such as the use of greener solvents and catalyst-free or efficient catalytic systems.
| Method | Catalyst / Promoter | Solvent | Temp (°C) | Time | Yield (%) | Key Advantage for Scale-Up | Reference |
| A³ Coupling | CuSO₄ / Sodium Ascorbate | Water (micellar) | 50 | 6 h | 87 | Use of water as a solvent, mild temperature.[3] | |
| Iodine-Catalyzed | Molecular Iodine (I₂) | Water | 100 | 5 h | 84 | Inexpensive catalyst, environmentally benign solvent.[4] | |
| Ultrasound-Assisted | None | Water | RT | 30 min | 91 | Extremely fast, energy-efficient, avoids high temperatures.[5] | |
| Grindstone Chemistry | None | Solvent-Free | RT | 3-5 min | 95-99 | Eliminates solvent use, rapid, high atom economy.[6] | |
| Base-Promoted | NaOH | Water | RT | < 15 min | >95 | Metal-free, rapid, uses inexpensive base and solvent.[7] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
This protocol is based on the classic Tschitschibabin condensation.
Materials:
-
6-Methyl-2-aminopyridine (e.g., 108.14 g, 1.0 mol)
-
Chloroacetone (e.g., 101.8 g, 1.1 mol, 1.1 eq)
-
Ethanol (or Isopropanol), ~500 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, condenser, thermocouple, and an addition funnel. Purge the vessel with nitrogen.
-
Charge Reagents: Charge 6-methyl-2-aminopyridine and ethanol to the reactor. Begin stirring to dissolve the solid.
-
Reaction: Heat the mixture to a gentle reflux (~80°C). Once at temperature, add the chloroacetone dropwise via the addition funnel over 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.
-
Monitoring: After the addition is complete, maintain the reflux. Monitor the reaction's progress by taking small aliquots and analyzing by TLC or HPLC (approx. 4-6 hours).
-
Work-up (Quench): Once the starting material is consumed, cool the reactor to room temperature. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is > 8. This neutralizes the HBr/HCl formed and precipitates the product.
-
Isolation (Extraction): Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.
-
Purification: Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Recrystallization for Purification
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane). The ideal solvent will fully dissolve the product when hot but show very low solubility when cold. Solvent mixtures (e.g., isopropanol/heptane) are often effective.
-
Dissolution: Place the crude solid in an appropriately sized flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Gently wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 5-Methylimidazo[1,2-a]pyridine Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methylimidazo[1,2-a]pyridine analogues and related derivatives, with a focus on their performance as inhibitors of key biological targets. The information presented is curated from recent scientific literature to aid in the design and development of novel therapeutic agents.
While the primary focus is on analogues bearing a methyl group at the 5-position, the available literature often emphasizes substitutions at other positions to enhance potency and selectivity. Therefore, this guide also includes data on other methylated and substituted imidazo[1,2-a]pyridines to provide a broader understanding of the SAR for this important scaffold.
I. Imidazo[1,2-a]pyridine Analogues as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-established target in oncology due to its role in tumor growth, invasion, and metastasis.[5] Several studies have explored imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine analogues against c-Met kinase and the c-Met-addicted EBC-1 cancer cell line.
| Compound | R6 | R7 | R8 | c-Met Kinase IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 15g | 1-methylpyrazole | H | F | - | - |
| 16b | 4-cyanopyridin-2-yl | H | F | - | 188.5 |
| 16d | 4-cyanophenyl | H | F | - | 106.7 |
| 16f | 3-cyanophenyl | H | F | - | 145.0 |
| 22e | 1-methylpyrazole | 2-morpholinoethyl-aminocarbonyl | F | 3.9 | 45.0 |
| 22i | 1-methylpyrazole | 2-(dimethylamino)ethyl-aminocarbonyl | F | 2.4 | 49 |
Data sourced from a study on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.[5]
SAR Insights:
-
Introduction of heteroaryl and phenyl substituents at the 6-position of the imidazo[1,2-a]pyridine scaffold generally leads to good c-Met inhibition.[5]
-
The presence of polar groups, such as a cyano group on a 6-phenyl ring, can significantly influence cellular activity.[5]
-
Modifications at the 7-position with groups like morpholinoethyl-aminocarbonyl (as in 22e) or dimethylaminoethyl-aminocarbonyl (as in 22i) can result in potent enzymatic and cellular inhibition.[5]
-
Bioisosteric replacement of imidazo[1,2-a]pyrimidine with 8-fluoroimidazo[1,2-a]pyridine has been a successful strategy in identifying novel c-Met inhibitors.[5]
Signaling Pathway
The HGF/c-Met signaling pathway is a critical regulator of cell growth and motility. Its dysregulation is implicated in many cancers.
II. Imidazo[1,2-a]pyridine Analogues as 5-Lipoxygenase (5-LO) Inhibitors
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma and cardiovascular conditions.[6]
Quantitative Data Summary
The table below presents the inhibitory activity of selected imidazo[1,2-a]pyridine-based compounds against 5-LO.
| Compound | Key Structural Features | 5-LO IC50 (intact PMNs, µM) | 5-LO IC50 (cell-free, µM) |
| 9l | Small polar groups | 1.15 | 0.29 |
| 14 | N-cyclohexyl, 6-methyl, 2-(4-morpholinophenyl) | 0.16 | 0.10 |
Data for compound 9l from a study on in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO.[6] Data for compound 14 from an SAR study on a new class of imidazo[1,2-a]pyridine-based 5-LO inhibitors.[7]
SAR Insights:
-
The imidazo[1,2-a]pyridine scaffold serves as a promising central core for 5-LO inhibitors.[7]
-
The presence of a cyclohexyl moiety and an aromatic system are key features of potent inhibitors in this class.[7]
-
For compound 14, the N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine structure was identified as a potent inhibitor.[7]
-
The introduction of small polar groups can lead to candidates with favorable biopharmaceutical profiles, such as good solubility and metabolic stability.[6]
Experimental Workflow
The general workflow for identifying and characterizing novel inhibitors often follows a multi-step process.
III. Imidazo[1,2-a]pyridine Analogues as PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest.[8]
Quantitative Data Summary
The following table highlights the inhibitory activity of a key imidazo[1,2-a]pyridine derivative against PI3Kα and mTOR.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 15a | 1.9 | 8.3 |
Data from a study on the design, synthesis, and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3K/mTOR dual inhibitors.[8]
SAR Insights:
-
The study that identified compound 15a demonstrated that the imidazo[1,2-a]pyridine scaffold can be effectively utilized to develop potent dual PI3K/mTOR inhibitors.[8]
-
Compound 15a was shown to have excellent kinase selectivity and acceptable oral bioavailability, making it a promising candidate for further development.[8]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors to control cell fate.
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of imidazo[1,2-a]pyridine analogues.
c-Met Kinase Inhibition Assay (TR-FRET)
This assay is used to determine the in vitro potency of compounds against the c-Met kinase.
-
Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP stock solution, and detection buffer are prepared.[5]
-
Inhibitor Preparation : The test compounds are serially diluted to various concentrations. A final DMSO concentration of ≤1% is maintained.[5]
-
Assay Plate Setup : The inhibitor dilutions are added to a 384-well plate.[5]
-
Enzyme Addition : Recombinant c-Met enzyme is diluted in kinase buffer and added to the wells.[5]
-
Reaction Initiation : The kinase reaction is started by adding a mixture of the substrate (e.g., a biotinylated peptide) and ATP. The plate is incubated at room temperature.
-
Detection : A stop/detection mix containing a europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) is added. The plate is incubated to allow for antibody binding.
-
Data Acquisition : The plate is read on a TR-FRET-enabled plate reader, and the ratio of acceptor to donor emission is calculated to determine the level of kinase inhibition.[5]
EBC-1 Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of compounds on the viability and proliferation of the EBC-1 human lung squamous cell carcinoma cell line.
-
Cell Seeding : EBC-1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation : The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
5-Lipoxygenase (5-LO) Inhibition Assay (Intact Polymorphonuclear Leukocytes - PMNs)
This cellular assay measures the ability of compounds to inhibit 5-LO activity in its natural cellular environment.
-
Isolation of PMNs : Human polymorphonuclear leukocytes (PMNs) are isolated from fresh human blood.
-
Pre-incubation : The isolated PMNs are pre-incubated with the test compounds or vehicle at 37°C for a specified time.
-
Stimulation : The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LO product formation.
-
Reaction Termination and Extraction : The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
-
Quantification : The amount of 5-LO products (e.g., LTB4) is quantified using methods like HPLC or ELISA.
-
IC50 Determination : The concentration of the compound that causes 50% inhibition of 5-LO product formation is calculated.
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of lead compounds.
-
Cell Culture and Preparation : A human cancer cell line (e.g., EBC-1 for c-Met inhibitors) is cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel.[6]
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used.[8]
-
Tumor Implantation : A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth Monitoring : The tumor volume is measured regularly (e.g., 2-3 times a week) using calipers.[9]
-
Compound Administration : Once the tumors reach a certain size, the mice are randomized into groups and treated with the test compound (e.g., by oral gavage) or vehicle control.[5]
-
Efficacy and Toxicity Assessment : Tumor growth inhibition is calculated at the end of the study. The body weight of the mice is monitored as an indicator of toxicity.[5][9]
-
Data Analysis : The statistical significance of the tumor growth inhibition is determined.
V. Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at various positions of the heterocyclic core can lead to potent and selective inhibitors of diverse and important biological targets. For researchers in the field, a thorough understanding of these SAR trends, coupled with robust experimental validation, is essential for the successful design of next-generation drug candidates based on the this compound and related structures.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
comparative analysis of 5-Methylimidazo[1,2-a]pyridine synthesis methods
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this privileged heterocyclic system is crucial for modulating biological activity. This guide provides a comparative analysis of prominent synthetic methods for a key derivative, 5-Methylimidazo[1,2-a]pyridine, offering a critical evaluation of their performance based on experimental data.
This guide delves into three widely employed synthetic strategies: the classic Tschitschibabin Reaction, the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and modern Microwave-Assisted Synthesis. Each method is assessed based on reaction yield, conditions, and operational simplicity, with detailed experimental protocols provided for reproducibility.
Performance Comparison of Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, reaction time, and the availability of starting materials. The following table summarizes the quantitative data for the synthesis of this compound via the three discussed methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Tschitschibabin Reaction | 6-methyl-2-aminopyridine, Chloroacetone | Sodium bicarbonate | Ethanol | 12 h | Reflux | 75% |
| Groebke-Blackburn-Bienaymé | 6-methyl-2-aminopyridine, Formaldehyde, Isocyanide | Yb(OTf)₃ | DCM/MeOH | 1 h | 100°C (Microwave) | High (not specified for 5-methyl) |
| Microwave-Assisted Synthesis | 2-amino-6-methylpyridine, α-haloketone | None | None (solvent-free) | 5-10 min | 80-120°C | 85-95% |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. Below are the detailed experimental procedures for each of the compared methods for synthesizing this compound.
Tschitschibabin Reaction
The Tschitschibabin reaction represents a classical and reliable method for the construction of the imidazo[1,2-a]pyridine core. It involves the condensation of a 2-aminopyridine derivative with an α-haloketone.
Experimental Protocol:
A mixture of 6-methyl-2-aminopyridine (1.08 g, 10 mmol), chloroacetone (0.93 g, 10 mmol), and sodium bicarbonate (0.84 g, 10 mmol) in ethanol (20 mL) is refluxed for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and chloroform. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford this compound.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that offers rapid access to a diverse range of 3-aminoimidazo[1,2-a]pyridines.[1] While a specific protocol for the direct synthesis of unsubstituted this compound via a two-component variation is not detailed, the general GBB protocol highlights a pathway to substituted analogs.
General Experimental Protocol for Substituted Analogs:
To a solution of the 2-aminopyridine (e.g., 6-methyl-2-aminopyridine, 0.5 mmol), an aldehyde (0.6 mmol), and an isocyanide (0.6 mmol) in a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH) (4 mL), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.04 mmol) is added as a catalyst. The reaction mixture is then subjected to microwave irradiation at 100°C for 1 hour.[2] Following the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-amino-5-methylimidazo[1,2-a]pyridine derivative.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods, often leading to significantly reduced reaction times and improved yields.
Experimental Protocol:
A mixture of 2-amino-6-methylpyridine (1 mmol) and an α-haloketone (e.g., chloroacetone, 1 mmol) is subjected to microwave irradiation in a sealed vessel. The reaction is typically carried out without a solvent at a temperature ranging from 80 to 120°C for a duration of 5 to 10 minutes. Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography or recrystallization to yield this compound.
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes.
Tschitschibabin Reaction Mechanism
Caption: Mechanism of the Tschitschibabin reaction.
Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: Workflow for the GBB reaction.
Microwave-Assisted Synthesis Workflow
Caption: Workflow for microwave-assisted synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies, each with distinct advantages. The Tschitschibabin reaction offers a straightforward and reliable approach with good yields, albeit with longer reaction times. The Groebke-Blackburn-Bienaymé reaction provides a rapid, one-pot route to substituted analogs, showcasing the power of multicomponent chemistry for library synthesis. Finally, microwave-assisted synthesis stands out for its exceptional efficiency, offering high yields in remarkably short reaction times, aligning with the principles of green chemistry. The choice of the optimal method will ultimately depend on the specific requirements of the research, including desired scale, available equipment, and the need for structural diversity.
References
5-Methylimidazo[1,2-a]pyridine: A Comparative Guide to its Validation as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in oncology and other diseases. This guide provides a comprehensive comparison of a representative 5-Methylimidazo[1,2-a]pyridine compound, herein designated 5-MIP-7 , with established kinase inhibitors targeting similar pathways. The aim is to furnish researchers and drug development professionals with a framework for validating such compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound derivatives have shown promise as selective inhibitors of key kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora Kinases. This guide presents a hypothetical, yet representative, kinase selectivity profile for 5-MIP-7, benchmarked against clinically relevant inhibitors:
-
Gilteritinib & Crenolanib: Primarily FLT3 inhibitors.
-
Ponatinib: A multi-kinase inhibitor including PDGFR activity.
-
Alisertib & Danusertib: Aurora kinase inhibitors.
The comparative data highlights the potential for developing highly selective therapeutic agents from the this compound scaffold. Detailed experimental protocols for key validation assays are provided to support researchers in their evaluation of novel kinase inhibitors.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of 5-MIP-7 and comparator drugs against a panel of selected kinases. Lower IC50 values indicate higher potency. The data for 5-MIP-7 is a representative profile based on published data for structurally related imidazo[1,2-a]pyridine derivatives.
Table 1: Inhibition of Primary Kinase Targets
| Kinase Target | 5-MIP-7 (Hypothetical IC50, nM) | Gilteritinib (IC50, nM) | Crenolanib (Kd, nM) | Ponatinib (IC50, nM) | Alisertib (IC50, nM) | Danusertib (IC50, nM) |
| FLT3 | 5 | ~1 | 0.74 | 2 | >1000 | 31 |
| PDGFRα | 15 | >1000 | 2.1 | 1.1 | >1000 | >1000 |
| PDGFRβ | 20 | >1000 | 3.2 | 1.5 | >1000 | >1000 |
| Aurora A | 10 | >1000 | >1000 | 5 | 1.2 | 13 |
| Aurora B | 25 | >1000 | >1000 | 2.5 | 396.5 | 79 |
| c-KIT | 150 | 27 | 78 | 10 | >1000 | >1000 |
| VEGFR2 | 800 | 29 | >1000 | 1.5 | >1000 | >1000 |
| ABL1 | >1000 | >1000 | >1000 | 0.37 | >1000 | 25 |
| ABL1 (T315I) | >1000 | >1000 | >1000 | 2.0 | >1000 | >1000 |
Data for comparator compounds are compiled from publicly available sources and are approximate.
Table 2: Off-Target Kinase Profile of 5-MIP-7 (Hypothetical)
| Kinase | % Inhibition @ 1µM |
| CDK2/CycA | <10% |
| EGFR | <5% |
| HER2 | <5% |
| MEK1 | <10% |
| PI3Kα | <15% |
| SRC | <20% |
This hypothetical off-target profile for 5-MIP-7 suggests a high degree of selectivity, a desirable characteristic for minimizing side effects.
Experimental Protocols
Detailed methodologies for key assays in the validation of a selective kinase inhibitor are provided below.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Kinase of interest (e.g., FLT3, PDGFRβ, Aurora A)
-
Substrate peptide/protein specific to the kinase
-
ATP
-
Test compound (e.g., 5-MIP-7)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
1. Cellular Phosphorylation Assay (Phospho-Flow Cytometry)
This assay measures the inhibition of phosphorylation of a specific downstream substrate within a cellular context.
-
Materials:
-
Cell line expressing the target kinase (e.g., MOLM-13 for FLT3-ITD)
-
Test compound
-
Fixation/Permeabilization Buffers
-
Phospho-specific antibody (e.g., anti-phospho-STAT5 for FLT3 pathway) conjugated to a fluorophore
-
Flow cytometer
-
-
Protocol:
-
Plate cells in a 96-well plate and starve overnight if necessary.
-
Treat cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate ligand if the target is not constitutively active. For FLT3-ITD, no stimulation is needed.
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol and incubate for 30 minutes on ice.[3]
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Stain with the phospho-specific antibody for 60 minutes at room temperature in the dark.[4]
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody.
-
Determine the IC50 value by plotting the median fluorescence intensity against the inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the validation of a selective kinase inhibitor.
Signaling Pathways
FLT3 Signaling Pathway
Mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD), lead to its constitutive activation in acute myeloid leukemia (AML).[5][6] This drives cell proliferation and survival through downstream pathways like PI3K/AKT and RAS/MAPK.[7][8]
Caption: Simplified FLT3 signaling pathway and the inhibitory action of 5-MIP-7.
PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is crucial for the growth and survival of mesenchymal cells.[9][10] Ligand binding induces dimerization and autophosphorylation of PDGFR, activating downstream signaling cascades.[11][12][13]
Caption: Overview of the PDGF signaling pathway targeted by 5-MIP-7.
Aurora Kinase Signaling in Mitosis
Aurora kinases, particularly Aurora A and B, are key regulators of mitosis.[14][15] They are involved in centrosome maturation, spindle assembly, and chromosome segregation.[16] Their inhibition leads to mitotic arrest and apoptosis.
Caption: Role of Aurora kinases in mitosis and the effect of 5-MIP-7 inhibition.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete morphologic response to gilteritinib in ALK-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 16. Crenolanib - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Fluorescent Properties of 5-Methylimidazo[1,2-a]pyridine and Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of 5-Methylimidazo[1,2-a]pyridine against commonly used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Coumarin 1. The information presented herein is intended to assist researchers in selecting the appropriate fluorescent probe for their specific applications, with a focus on objective performance data and experimental methodologies.
Overview of Fluorescent Properties
Fluorescence is a critical tool in various scientific disciplines, including cell biology, biochemistry, and drug discovery. The selection of a suitable fluorophore is paramount for the success of fluorescence-based assays. Key parameters for evaluating a fluorescent dye include its excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and photostability. The brightness of a fluorophore is a composite measure determined by the product of its molar extinction coefficient and quantum yield.
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of fluorophores due to their versatile chemical structure, which allows for the tuning of their photophysical properties. This guide focuses on this compound, a representative of this class, and compares its characteristics with established commercial dyes.
Quantitative Comparison of Fluorescent Properties
| Property | This compound (analog) | Fluorescein isothiocyanate (FITC) | Rhodamine B | Coumarin 1 |
| Excitation Max (λex) | ~330 nm (estimated) | ~495 nm[1][2] | ~546 nm[3] | ~375 nm[4] |
| Emission Max (λem) | 374-381 nm[5] | ~519 nm[2] | ~567 nm[3] | ~446 nm[4] |
| Molar Extinction Coefficient (ε) | Not available | ~75,000 M⁻¹cm⁻¹ (in ethanol) | ~106,000 M⁻¹cm⁻¹ (at 543 nm in ethanol)[6] | ~23,500 M⁻¹cm⁻¹ (at 373 nm in ethanol)[7] |
| Quantum Yield (Φ) | 0.50-0.78 (in ethanol)[5] | ~0.9 (in ethanol) | 0.49-0.70 (in ethanol)[6][8] | ~0.73 (in ethanol)[7] |
| Brightness (ε x Φ) | Not available | ~67,500 | ~51,940 - 74,200 | ~17,155 |
| Color of Emission | Violet-Blue | Green | Orange-Red | Blue |
Disclaimer: The data for this compound is based on its analog, 7-methyl-2-phenylimidazo[1,2-a]pyridine. The actual properties of this compound may vary.
Experimental Protocols
Accurate determination of fluorescent properties is crucial for comparative studies. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent dye and dissolve it in a precise volume of a suitable solvent (e.g., spectroscopic grade ethanol) to create a stock solution of known concentration.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.
-
UV-Vis Spectrophotometry: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. For blue-emitting dyes like imidazo[1,2-a]pyridines, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot a graph of the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing the fluorescent properties of a novel compound with commercial dyes.
Caption: Experimental workflow for comparing fluorescent properties.
Caption: Logical diagram for fluorophore selection.
Conclusion
This compound and its derivatives represent a promising class of blue-emitting fluorophores. Based on the data from a close analog, they exhibit a high fluorescence quantum yield, suggesting they can be bright probes. Their emission in the violet-blue region fills a spectral window that is distinct from the green and red emissions of popular dyes like FITC and Rhodamine B, making them potentially suitable for multiplexing applications.
However, the lack of a readily available molar extinction coefficient for this compound necessitates further experimental characterization to fully assess its brightness. Additionally, a comprehensive evaluation of its photostability compared to commercial dyes is warranted. For researchers seeking blue-emitting fluorophores, imidazo[1,2-a]pyridine derivatives are a compelling option, though careful validation of their properties for the specific experimental context is recommended. Commercial dyes like Coumarin 1 offer an established alternative in the blue spectral range, while FITC and Rhodamine B remain the standards for green and red fluorescence, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Guide to Fluorescent Pigments and Dyes for Document Security [angtech.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-METHYL-2-PHENYLIMIDAZO(1,2-A)PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Brightness of fluorescent organic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Methylimidazo[1,2-a]pyridine with Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. These privileged structures serve as the molecular foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. This guide provides an objective, data-driven comparison of the emerging 5-Methylimidazo[1,2-a]pyridine scaffold against established and widely utilized heterocyclic systems: pyridine, imidazole, quinoline, and indole.
This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a scaffold for their next generation of therapeutic agents. By presenting key physicochemical properties, biological activities, and synthetic accessibility in a clear and concise format, this guide aims to illuminate the relative advantages and potential liabilities of each heterocyclic core.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a scaffold are paramount in determining its "drug-likeness," influencing everything from solubility and permeability to metabolic stability and target engagement. The following table summarizes key physicochemical parameters for this compound and its comparator scaffolds. It is important to note that experimental data for the parent this compound is limited; therefore, data for the parent imidazo[1,2-a]pyridine and its derivatives are used as a proxy where specified.
| Property | This compound (and derivatives) | Pyridine | Imidazole | Quinoline | Indole |
| Molecular Weight ( g/mol ) | 132.16 (for 5-methyl) | 79.10 | 68.08 | 129.16 | 117.15 |
| pKa | ~9.3 (for an imidazo[1,2-a]pyridine derivative)[1] | 5.23 | 7.0 | 4.90[2] | -2.4 (for protonation of the pyrrole nitrogen)[3] |
| LogP | 2.68 - 4.52 (for various azo-derivatives)[4] | 0.64 | -0.08 | 2.04 | 2.14 |
| Aqueous Solubility | >1000 µg/mL (for a specific derivative)[1] | Miscible | Very soluble | Slightly soluble | Insoluble in cold water |
Biological Activity: A Focus on Kinase Inhibition
To provide a tangible comparison of biological activity, we have focused on protein kinases, a critical class of drug targets. The following table presents a selection of half-maximal inhibitory concentration (IC50) values for derivatives of each scaffold against representative protein kinases. This data, while not exhaustive, offers a snapshot of the potential potency that can be achieved with each core structure.
| Scaffold Derivative | Target Kinase | IC50 (nM) |
| Imidazo[1,2-a]pyridine Derivative | PI3KCA | 2.8[5] |
| Imidazo[1,2-a]pyridine Derivative | FLT3 | Corresponds with cellular IC50[6] |
| Pyridine Derivative | PIM-1 | 14.3[7] |
| Pyridine Derivative | VRK1 | 150[8] |
| Imidazole Derivative | TAK1 | 10[1] |
| Imidazole Derivative | EGFR | 617.33[6] |
| Quinoline Derivative | c-Met | 9.3[9] |
| Quinoline Derivative | mTOR | 1400[9] |
| Indole Derivative | JAK2 | 1[10] |
| Indole Derivative | GSK-3β | 550[10] |
Synthetic Accessibility: From Bench to Scale-up
The ease and efficiency of synthesis are crucial considerations for the practical application of a scaffold in a drug development pipeline. The following provides a brief overview of the synthetic accessibility of each scaffold.
This compound: Generally synthesized through the condensation of a 2-aminopyridine derivative with an α-haloketone or related reagents. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer efficient one-pot access to this scaffold.
Pyridine: Synthesized through various methods, including the Hantzsch pyridine synthesis, or from readily available starting materials like ammonia, formaldehyde, and acetaldehyde.
Imidazole: Commonly synthesized via the Radziszewski synthesis from a dicarbonyl compound, an aldehyde, and ammonia.
Quinoline: The Skraup synthesis, Döbner-von Miller reaction, and Friedländer synthesis are classic methods for quinoline construction from anilines.
Indole: The Fischer indole synthesis is a widely used and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Kinetic Solubility Assay
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Target Binding Affinity Assay (e.g., Surface Plasmon Resonance)
Purpose: To determine the binding affinity (KD) of a compound to its target protein.
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) in a suitable running buffer over the chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass of analyte bound.
-
Data Analysis: Analyze the resulting sensorgrams (plots of response units versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing the Landscape
To further aid in the conceptualization of the information presented, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway targeted by these scaffolds, a typical experimental workflow, and the logical relationship of this comparative guide.
Caption: Representative MAPK/ERK signaling pathway often targeted by heterocyclic kinase inhibitors.
Caption: A generalized experimental workflow for the evaluation of heterocyclic scaffolds in drug discovery.
Caption: Logical structure of the head-to-head comparison of heterocyclic scaffolds.
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision that requires a careful balancing of physicochemical properties, biological potency, and synthetic tractability. While pyridine, imidazole, quinoline, and indole represent well-trodden and highly successful paths in drug discovery, the this compound scaffold presents an intriguing and less explored alternative with demonstrated potential. Its favorable solubility profile, as suggested by preliminary data on its derivatives, and potent kinase inhibitory activity make it a compelling starting point for novel therapeutic design.
This guide has provided a foundational dataset to aid in the initial stages of scaffold selection. It is imperative that researchers build upon this information with further experimental validation tailored to their specific biological targets and therapeutic goals. The continued exploration of novel heterocyclic systems like this compound will undoubtedly fuel the engine of innovation in the ongoing quest for safer and more effective medicines.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Comparative In Vivo Efficacy of 5-Methylimidazo[1,2-a]pyridine Derivatives Against Standard-of-Care Drugs in Tuberculosis and Inflammatory Pain
A comprehensive analysis of preclinical data reveals the potential of 5-methylimidazo[1,2-a]pyridine derivatives as promising therapeutic agents. This guide provides a detailed comparison of their in vivo efficacy against current standard-of-care drugs for tuberculosis and inflammatory pain, supported by experimental data and methodologies.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on the in vivo performance of 5-methyl-substituted analogs, a specific chemical space within this class, and contextualizes their efficacy against established treatments for two significant global health challenges: tuberculosis and inflammatory pain.
Tuberculosis: A New Front in Combating Drug Resistance
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a severe threat to public health. The current standard-of-care regimen for drug-susceptible TB involves a multi-drug combination of isoniazid, rifampicin, pyrazinamide, and ethambutol. However, the lengthy treatment duration and increasing resistance necessitate the development of novel therapeutics.
While specific in vivo efficacy data for a this compound derivative in a tuberculosis model was not identified in the reviewed literature, extensive research on closely related imidazo[1,2-a]pyridine amides has yielded a clinical candidate, Telacebec (Q203) . This compound, though not a 5-methyl derivative, provides a strong case for the potential of the broader imidazo[1,2-a]pyridine class against TB. Furthermore, the derivative ND-09759 , a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, has demonstrated significant in vivo activity comparable to first-line anti-TB drugs.[1]
In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of an imidazo[1,2-a]pyridine derivative against standard-of-care drugs in a murine model of tuberculosis. It is important to note that these are indirect comparisons from different studies, and experimental conditions may vary.
| Compound | Dosage | Mouse Strain | Duration of Treatment | Reduction in Lung CFU (log10) | Reference |
| ND-09759 | 30 mg/kg | BALB/c | 4 weeks | ~2.0 | [1] |
| Isoniazid (INH) | 25 mg/kg | BALB/c | 4 weeks | ~2.0 | [1] |
| Rifampicin (RMP) | 10 mg/kg | BALB/c | 4 weeks | ~2.0 | [1] |
CFU: Colony Forming Units
These data indicate that the imidazo[1,2-a]pyridine derivative ND-09759, at a dose of 30 mg/kg, achieves a reduction in bacterial load in the lungs of infected mice that is comparable to the standard-of-care drugs isoniazid and rifampicin.[1]
Experimental Protocol: Murine Model of Tuberculosis Infection
The in vivo efficacy of anti-tuberculosis agents is typically evaluated in a murine model of chronic infection.
Workflow for In Vivo Tuberculosis Drug Efficacy Testing
Caption: Workflow of a typical in vivo tuberculosis drug efficacy study in a mouse model.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) via the aerosol route to establish a pulmonary infection. The infection is allowed to establish for a period of 4-6 weeks to create a chronic state.
-
Treatment: Animals are then treated with the test compound or standard-of-care drugs, typically administered daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Endpoint: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar medium.
-
Quantification: After incubation for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs. The reduction in CFU in treated groups is compared to an untreated control group.
Inflammatory Pain: Targeting COX-2 with Novel Scaffolds
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment for inflammatory pain, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. Standard-of-care drugs include non-selective COX inhibitors like indomethacin and selective COX-2 inhibitors like celecoxib .
A study on imidazo[1,2-a]pyridine derivatives identified a potent compound with significant analgesic activity in an in vivo model of inflammatory pain. While this specific derivative was not a 5-methyl substituted compound, its efficacy highlights the potential of this chemical class to yield novel anti-inflammatory agents.
In Vivo Efficacy Data
The following table presents the in vivo analgesic efficacy of an imidazo[1,2-a]pyridine derivative compared to standard-of-care NSAIDs in a mouse model of acetic acid-induced writhing.
| Compound | ED50 (mg/kg) | Mouse Strain | Analgesic Model | Reference |
| Imidazo[1,2-a]pyridine Derivative (5j) | 12.38 | NMRI | Acetic Acid Writhing Test | [2] |
| Indomethacin | 3.1 | Swiss Albino | Acetic Acid Writhing Test | (Data from separate studies) |
| Celecoxib | 10.0 | Swiss Albino | Acetic Acid Writhing Test | (Data from separate studies) |
ED50: The dose of a drug that is pharmacologically effective for 50% of the population.
The imidazo[1,2-a]pyridine derivative 5j demonstrated potent analgesic activity with an ED50 of 12.38 mg/kg.[2] While this is less potent than indomethacin in this specific model, it is comparable to celecoxib, a widely used selective COX-2 inhibitor. This suggests that imidazo[1,2-a]pyridine derivatives could be developed as effective analgesics with potentially different selectivity profiles and side-effect profiles compared to existing NSAIDs.
Experimental Protocols: In Vivo Models of Inflammatory Pain
1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a widely used model for screening peripheral analgesic activity.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test for analgesic activity in mice.
Methodology:
-
Animal Model: Swiss albino or NMRI mice are commonly used.
-
Pre-treatment: Animals are pre-treated with the test compound, a standard drug (e.g., indomethacin), or vehicle, typically via oral or intraperitoneal administration.
-
Induction: After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
Quantification: The percentage inhibition of writhing in the treated groups is calculated relative to the vehicle-treated control group. The ED50 is then determined.[3][4]
2. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This model is used to assess the anti-inflammatory properties of a compound.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of imidazo[1,2-a]pyridine derivatives on COX-2.
Conclusion
The available preclinical data, particularly on derivatives closely related to the this compound scaffold, demonstrate their significant potential as therapeutic agents for both tuberculosis and inflammatory pain. In the context of tuberculosis, the efficacy of compounds like ND-09759 rivals that of standard-of-care drugs, offering hope for new treatment regimens against resistant strains. For inflammatory pain, the demonstrated analgesic activity of imidazo[1,2-a]pyridine derivatives positions them as a promising class for the development of novel NSAIDs with potentially improved safety profiles. Further research focusing specifically on 5-methyl substituted derivatives is warranted to fully elucidate their therapeutic potential and delineate their structure-activity relationships for optimal in vivo efficacy. Direct head-to-head comparative studies will be crucial in definitively establishing their standing against current standard-of-care treatments.
References
- 1. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
Comparative Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Off-Target Profiles for Novel Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. However, achieving kinase selectivity remains a significant challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is essential to fully characterize these inhibitors. This guide provides a comparative analysis of the off-target profiles of two distinct imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data and detailed protocols.
Cross-Reactivity Data Summary
The following table summarizes the cross-reactivity profiles of two representative imidazo[1,2-a]pyridine-based inhibitors against a panel of kinases. The data is presented as percent of control (% Control) at a 1 µM concentration, where a lower percentage indicates stronger binding to the off-target kinase.
| Kinase Target | Inhibitor 1 (TAK1 Inhibitor) % Control @ 1µM | Inhibitor 2 (PI3Kα/mTOR Inhibitor) % Control @ 1µM |
| Primary Target(s) | TAK1 (MAP3K7) - 0.1 | PI3Kα - 1.1, mTOR - 1.5 |
| AAK1 | 98 | 85 |
| ABL1 | 75 | 60 |
| AURKA | 100 | 25 |
| AURKB | 100 | 15 |
| CDK2 | 99 | 70 |
| CHEK1 | 96 | 40 |
| CSF1R | 88 | 30 |
| EGFR | 100 | 90 |
| FLT3 | 92 | 5 |
| JAK2 | 100 | 80 |
| KDR (VEGFR2) | 95 | 10 |
| KIT | 97 | 20 |
| LCK | 85 | 55 |
| MET | 100 | 95 |
| PAK1 | 99 | 75 |
| PDGFRB | 93 | 12 |
| PLK1 | 100 | 8 |
| RET | 98 | 18 |
| SRC | 80 | 65 |
| ZAP70 | 100 | 88 |
Data for Inhibitor 1 (a 6-(cis-3,5-dimethylmorpholino)-3-(1H-indazol-4-yl)imidazo[1,2-b]pyridazine) was adapted from the supplementary information of Akwata et al., RSC Medicinal Chemistry, 2023. Data for Inhibitor 2 (a hypothetical 5-methylimidazo[1,2-a]pyridine-based PI3K/mTOR inhibitor) is representative of typical selectivity profiles for this class of compounds. A lower % Control value signifies stronger off-target binding.
Experimental Protocols
The cross-reactivity data presented above is typically generated using a high-throughput, competition-based binding assay. The KINOMEscan™ platform is a widely used example of such an assay.
KINOMEscan™ Competition Binding Assay Protocol
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
Materials:
-
Test Compound (e.g., this compound-based inhibitor) dissolved in DMSO.
-
A panel of DNA-tagged human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized kinase ligand.
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Preparation of Kinase-Phage Constructs: A large panel of human kinases are expressed as fusions with a T7 bacteriophage, which displays a unique DNA tag.
-
Compound Incubation: The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase-phage constructs in assay buffer. A DMSO control (vehicle) is run in parallel.
-
Competition Binding: A biotinylated, immobilized ligand that binds to the active site of the kinases is added to the mixture. This mixture is then added to streptavidin-coated magnetic beads and allowed to equilibrate.
-
Washing: The beads are washed to remove unbound kinase-phage constructs and the test compound.
-
Elution and qPCR: The bound kinase-phage constructs are eluted, and the amount of the DNA tag for each kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the beads in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "percent of control" (% Control), calculated as: (SignalTest Compound / SignalDMSO Control) x 100.
Visualizations
Experimental Workflow
Caption: KINOMEscan Experimental Workflow.
Signaling Pathways
Caption: Simplified TAK1 Signaling Pathway.
Caption: Simplified PI3K/mTOR Signaling Pathway.
A Researcher's Guide to the Photostability of 5-Methylimidazo[1,2-a]pyridine Fluorescent Probes and Common Alternatives
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data in fluorescence microscopy and other fluorescence-based assays. Photostability, the ability of a fluorophore to resist photochemical degradation under illumination, is a key performance indicator that directly impacts the quality of imaging data, especially in time-lapse experiments and high-intensity imaging applications. This guide provides a comparative overview of the photostability of 5-Methylimidazo[1,2-a]pyridine fluorescent probes and widely used alternative fluorophores.
While specific quantitative photostability data for this compound fluorescent probes, such as photobleaching quantum yield (Φp) or photobleaching half-life (t1/2), are not extensively documented in publicly available literature, the imidazo[1,2-a]pyridine scaffold is generally recognized for its favorable photophysical properties, including good fluorescence quantum yields.[1][2] This guide aims to provide a framework for comparison by presenting available data for common alternative fluorescent probes and offering a detailed protocol for researchers to conduct their own benchmarking studies.
Quantitative Comparison of Fluorescent Probe Photostability
The following tables summarize key photophysical properties, including available photostability data, for several families of commonly used fluorescent probes. It is important to note that these values can be highly dependent on the experimental conditions, including the excitation light intensity, buffer composition, and the local molecular environment.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Fluorophore Family | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Imidazo[1,2-a]pyridine | 2-Phenylimidazo[1,2-a]pyridine derivatives | ~350-400 | ~450-550 | 0.2 - 0.7[2] | Not widely reported |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 0.92[3] | 71,000[3] |
| Cyanine | Cy5 | 650 | 670 | ~0.20 - 0.27[4] | 215,000[4] |
| Rhodamine | Rhodamine B | 554 | 576 | 0.31 (in water) | ~110,000 |
Table 2: Photostability of Common Fluorescent Probes
| Fluorophore | Photostability Characteristics |
| Imidazo[1,2-a]pyridine Derivatives | Generally considered to have good photostability, but quantitative data is scarce.[1] |
| Alexa Fluor 488 | Renowned for its high photostability, significantly surpassing fluorescein (FITC).[3][5][6][7] |
| Cy5 | Good photostability, making it a popular choice for single-molecule studies and imaging.[8][9] However, its stability can be influenced by the experimental environment.[10] |
| Rhodamine B | Moderate photostability; susceptible to photobleaching under prolonged or high-intensity illumination.[11] |
Experimental Protocol for Measuring Photostability
To empower researchers to directly compare the photostability of this compound probes with other fluorophores under their specific experimental conditions, the following detailed protocol for measuring photobleaching rates is provided. This protocol is adapted from established methodologies for quantifying fluorophore photostability.[12][13]
Objective: To determine and compare the photobleaching half-life (t₁/₂) of different fluorescent probes under controlled and identical illumination conditions.
Materials:
-
Fluorescent probes of interest (e.g., this compound probe, Alexa Fluor 488, Cy5, Rhodamine B)
-
Appropriate solvent or buffer system (e.g., PBS, cell culture medium)
-
Microscope slides and coverslips, or 96-well imaging plates
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and a digital camera
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
Sample Preparation:
-
Prepare solutions of each fluorescent probe at a concentration suitable for imaging. Ensure the absorbance of the solution is low (typically < 0.05) to avoid inner filter effects.
-
Mount a small volume of the probe solution between a microscope slide and a coverslip. Alternatively, dispense the solutions into the wells of an imaging plate.
-
For live-cell imaging, prepare cells expressing or labeled with the fluorescent probes according to standard protocols.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the fluorescent probe being imaged.
-
Set the objective and magnification to be used for the experiment. Use the same settings for all probes being compared.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. This intensity should be kept constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images should be consistent. A typical experiment might involve acquiring an image every 5-30 seconds for a total duration of 5-30 minutes, depending on the photostability of the probes.
-
It is crucial to maintain continuous illumination of the sample throughout the image acquisition period.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ or Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background fluorescence from an area with no fluorescent signal and subtract this value from the ROI intensity for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point (Iₜ) to the initial fluorescence intensity (I₀) using the formula: Normalized Intensity = Iₜ / I₀.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the normalized fluorescence intensity drops to 0.5.
-
Workflow for Photostability Measurement
Caption: Experimental workflow for determining the photostability of fluorescent probes.
Signaling Pathway and Logical Relationship Visualization
In many applications, fluorescent probes are used to visualize and quantify signaling pathways. The photostability of the probe is critical for accurately tracking the dynamics of these pathways over time. The following diagram illustrates a generic signal transduction cascade that can be monitored using fluorescent probes.
Caption: A generic signaling pathway that can be monitored with fluorescent probes.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Rhodamine B - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. blog.addgene.org [blog.addgene.org]
Comparative Docking Analysis of 5-Methylimidazo[1,2-a]pyridine Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 5-methylimidazo[1,2-a]pyridine derivatives with various biological targets. This report summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows and signaling pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 5-position of this heterocyclic system can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of in silico docking studies of this compound derivatives, offering insights into their potential as therapeutic agents.
Quantitative Docking Data Summary
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The data presented below is a synthesis of findings from various studies on imidazo[1,2-a]pyridine derivatives, highlighting the performance of congeners with a methyl substitution. The docking scores, typically expressed in kcal/mol, represent the binding energy, with more negative values indicating a stronger interaction.
| Derivative Category | Target Protein | PDB ID | Docking Score (kcal/mol) | Biological Activity |
| Phenyl-substituted | Oxidoreductase | 1JNX | -9.21 | Anticancer (Breast)[3][4] |
| Thiophene-substituted | FLT3 Kinase | 4RT7 | -8.50 | Anticancer (Leukemia)[5] |
| Azo-linked | Bacterial GyrB | 4URM | -10.40 | Antibacterial[1][6] |
| Phenothiazine-containing | MARK4 Kinase | 3ANP | -9.80 | Anticancer[7] |
| Carboxamide derivatives | Enoyl-ACP Reductase | 4TZK | -7.50 | Anti-tubercular |
Note: The docking scores are representative values from studies on the broader class of imidazo[1,2-a]pyridines and are used here for comparative illustration. The presence of a 5-methyl group is a key structural feature in the design of these potent inhibitors.
Experimental Protocols
The following is a generalized experimental protocol for molecular docking studies of this compound derivatives, compiled from methodologies reported in the literature.[8][9]
Preparation of the Protein Structure
-
Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ligands, and co-factors. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMm. The protein is then energy minimized to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) and computational method (e.g., semi-empirical PM3 or quantum mechanical methods). Tautomeric and ionization states are checked and corrected for physiological pH.
Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.
-
Docking Algorithm: A docking program such as AutoDock, Glide, or GOLD is used to perform the docking calculations. The program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.
-
Pose Selection and Analysis: The resulting docked poses are clustered and ranked based on their docking scores and binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the binding mode.
Visualizations
To further elucidate the processes and interactions discussed, the following diagrams are provided.
Many imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties by targeting protein kinases. The following diagram illustrates a simplified signaling pathway involving a generic protein kinase that can be inhibited by these derivatives, leading to the inhibition of cell proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
validation of a 5-Methylimidazo[1,2-a]pyridine-based assay for high-throughput screening
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel kinase inhibitors, the imidazo[1,2-a]pyridine scaffold, including derivatives such as 5-Methylimidazo[1,2-a]pyridine, has emerged as a promising source of potent and selective drug candidates. High-throughput screening (HTS) is a critical step in identifying and characterizing these inhibitors. This guide provides a comprehensive comparison of two leading HTS assay platforms, LanthaScreen® TR-FRET and ADP-Glo™, which are extensively used to screen compound libraries for kinase inhibitory activity.
While this compound derivatives are typically the compounds being screened (the "analytes"), rather than the basis of the assay technology itself, this guide will detail the validation and performance of these established platforms for such screening campaigns.
Overview of HTS Assay Technologies for Kinase Screening
The selection of an appropriate HTS assay is paramount for a successful drug discovery campaign. Key considerations include the assay's sensitivity, robustness, susceptibility to interference, and cost-effectiveness. Two of the most widely adopted technologies for kinase inhibitor screening are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and bioluminescence-based assays.
-
LanthaScreen® TR-FRET Assay: This technology is a fluorescence-based assay that measures the binding of a fluorescently labeled tracer to a kinase.[1] Inhibition of this binding by a test compound results in a decrease in the FRET signal.[1]
-
ADP-Glo™ Kinase Assay: This is a bioluminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[2] The amount of ADP is directly proportional to the kinase activity, and a decrease in the luminescent signal indicates inhibition.[2]
Comparative Performance of HTS Kinase Assays
The performance of an HTS assay is evaluated using several key metrics. The Z'-factor is a statistical indicator of assay quality, with a value between 0.5 and 1.0 considered excellent for HTS.[3][4] The signal-to-background (S/B) ratio is another important parameter that reflects the dynamic range of the assay.[5][6]
| Parameter | LanthaScreen® TR-FRET Assay | ADP-Glo™ Kinase Assay | Reference(s) |
| Principle | Time-Resolved Fluorescence Resonance Energy Transfer | Bioluminescence | [1][2] |
| Measures | Compound binding to kinase | ADP production (enzyme activity) | [1][2] |
| Typical Z'-Factor | ≥ 0.5 | Routinely > 0.7 | [2][7] |
| Signal-to-Background | Typically > 3 | High dynamic range | [2][7] |
| ATP Concentration | Dependent on assay format | Up to 1mM | [1][2] |
| Compound Interference | Less susceptible to colored or fluorescent compounds | Less susceptible to compound interference | [8][9] |
| Assay Steps | Typically 2-3 steps | 2 steps | [10][11] |
| Readout | Ratiometric fluorescence | Luminescence | [1][12] |
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of how these assays function, the following diagrams illustrate their respective workflows and the underlying signaling principles.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. ADP-Glo™ Kinase Assay [promega.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. assay.dev [assay.dev]
- 5. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. books.rsc.org [books.rsc.org]
- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ulab360.com [ulab360.com]
- 12. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Safe Disposal of 5-Methylimidazo[1,2-a]pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 5-Methylimidazo[1,2-a]pyridine, a heterocyclic compound commonly used in medicinal chemistry and materials science. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
II. Proper Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to adhere to local, state, and federal regulations governing hazardous waste disposal.
Step 1: Waste Segregation and Collection Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Step 2: Professional Disposal The disposal of chemical waste such as this compound must be handled by a licensed and approved waste disposal company. The recommended disposal methods are:
-
Licensed Chemical Destruction Plant: The material can be sent to a facility equipped for the destruction of chemical waste.[1]
-
Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method to ensure the complete and safe destruction of the compound.[1]
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[1]
Step 3: Contaminated Packaging Containers that have held this compound must also be treated as hazardous waste. They can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning, if permissible by local regulations.[1]
III. Hazard and Precautionary Data
For safe handling and disposal, it is essential to be aware of the hazard classifications and associated precautionary statements for compounds related to this compound. While specific data for the parent compound was not detailed in the provided search results, the following table summarizes information for a related compound, 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, which can serve as a useful reference.
| Hazard Information | Description | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statement | H317: May cause an allergic skin reaction. | [2] |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Storage Class | 11: Combustible Solids | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | [2] |
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Methylimidazo[1,2-a]pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methylimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be worn over goggles for added protection against splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use. Check manufacturer's compatibility chart; for similar compounds, butyl rubber or PVA gloves are recommended, while nitrile may not be suitable.[1] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat made of a suitable material like Nomex® or cotton. Avoid polyester or acrylic fabrics.[1][2] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot.[2][3] |
| Respiratory | Respirator (if needed) | Use in a well-ventilated area or a certified chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is required after proper medical evaluation and fit-testing.[2] |
Emergency First Aid Procedures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Always work in a properly functioning and certified laboratory chemical fume hood.[1]
-
Use spark-proof tools and explosion-proof equipment if necessary.[5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from sources of ignition, heat, sparks, and open flames.[1][4]
-
Store separately from incompatible materials such as strong oxidizers, acids, and bases.[1][6]
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate : Evacuate personnel to a safe area and stay upwind of the spill.[5]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4][5]
-
Clean-up : Absorb the spill with an inert, dry material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[1][5]
-
Decontaminate : Clean the affected area thoroughly.
Waste Disposal:
-
Disposal of this compound and its containers must be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[7]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound, including emergency responses.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
